6-Fluoroimidazo[1,5-a]pyridine
Description
The exact mass of the compound 6-Fluoroimidazo[1,5-a]pyridine is 136.04367633 g/mol and the complexity rating of the compound is 129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Fluoroimidazo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoroimidazo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-fluoroimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSZJCHBWQVBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Definitive Guide to the Synthesis of 6-Fluoroimidazo[1,5-a]pyridine Scaffolds
The following technical guide details the synthesis of 6-Fluoroimidazo[1,5-a]pyridine and its derivatives. This scaffold is a critical pharmacophore in modern medicinal chemistry, particularly for IDO1 inhibitors and tracers for PET imaging, due to the bioisosteric properties of the fluorine atom and the metabolic stability of the fused bicyclic system.
Executive Summary & Strategic Importance
The imidazo[1,5-a]pyridine core is a fused bicyclic nitrogen heterocycle that serves as a bioisostere for indole and azaindole systems. The incorporation of a fluorine atom at the C6 position (derived from the C5 position of the pyridine precursor) significantly alters the electronic landscape of the ring, modulating pKa, lipophilicity (LogD), and metabolic stability against oxidative metabolism.
This guide focuses on the [1,5-a] isomer , which is distinct from the more common [1,2-a] isomer. The synthetic strategy hinges on the cyclodehydration of
Key Structural Mapping
To synthesize 6-fluoroimidazo[1,5-a]pyridine , one must understand the atom mapping from the pyridine precursor:
-
Imidazo C6
Pyridine C5 -
Imidazo C8
Pyridine C3 -
Imidazo C5
Pyridine C6
Thus, the obligatory starting material is (5-fluoropyridin-2-yl)methanamine .
Retrosynthetic Analysis
The most robust disconnection involves opening the imidazole ring at the N2-C3 and C1-N(bridge) bonds, revealing an amide precursor derived from a 2-(aminomethyl)pyridine.
Figure 1: Retrosynthetic logic for accessing the 6-fluoroimidazo[1,5-a]pyridine core.
Primary Synthetic Route: The Dehydrative Cyclization Protocol
This route is the industry standard for generating 3-substituted-6-fluoro derivatives. It offers the highest yields and tolerates diverse functional groups at the C3 position.
Phase 1: Precursor Synthesis
If (5-fluoropyridin-2-yl)methanamine (CAS: 561297-96-9) is not commercially available, it must be synthesized from 5-fluoro-2-cyanopyridine .
Reaction:
-
Critical Control Point: Avoid over-reduction or de-fluorination by controlling hydrogen pressure (1 atm is usually sufficient) and using mild catalysts (e.g., Raney Nickel or Pd/C with acidic modifiers).
Phase 2: Amide Formation
Coupling the amine with a carboxylic acid introduces the substituent at the C3 position of the final scaffold.
Protocol:
-
Dissolve (5-fluoropyridin-2-yl)methanamine (1.0 equiv) in DCM.
-
Add Carboxylic Acid (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv).
-
Add DIPEA (3.0 equiv) and stir at RT for 4–12 h.
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
Phase 3: Cyclodehydration (The Vilsmeier-Type Cyclization)
This is the defining step. Phosphorus oxychloride (
Mechanism: The amide oxygen attacks the phosphorus, creating an activated imidoyl phosphate. The pyridine nitrogen then attacks the imidoyl carbon, followed by aromatization/proton loss.
Figure 2: Mechanistic pathway of the POCl3-mediated cyclization.
Detailed Experimental Protocol
Target Molecule: 3-Phenyl-6-fluoroimidazo[1,5-a]pyridine Scale: 1.0 mmol
Step-by-Step Methodology
-
Preparation of Amide:
-
To a solution of (5-fluoropyridin-2-yl)methanamine (126 mg, 1.0 mmol) and benzoic acid (122 mg, 1.0 mmol) in dry DMF (5 mL), add HATU (418 mg, 1.1 mmol) and DIPEA (0.5 mL).
-
Stir at room temperature for 2 hours.
-
Dilute with EtOAc (30 mL), wash with saturated NaHCO3, water, and brine.
-
Dry over Na2SO4 and concentrate. (Yield typically >90%).[1]
-
-
Cyclization:
-
Dissolve the crude amide in anhydrous Toluene (10 mL).
-
Add
(0.28 mL, 3.0 mmol) dropwise under Argon. -
Heat to reflux (110 °C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of amide.
-
Quench: Cool to 0 °C. Carefully add saturated Na2CO3 solution until pH > 8. Caution: Exothermic hydrolysis of excess POCl3.
-
Extraction: Extract with DCM (3 x 20 mL).
-
Purification: Flash chromatography (EtOAc/Hexanes).
-
Optimization Data Table
| Parameter | Condition A (Standard) | Condition B (Mild) | Condition C (Sensitive Substrates) |
| Reagent | Burgess Reagent (2 equiv) | ||
| Solvent | Toluene / Xylene | DCE / DCM | THF / Dioxane |
| Temp | 110 °C (Reflux) | 60–80 °C | 50–70 °C (Microwave) |
| Time | 2–4 h | 4–8 h | 10–30 min |
| Yield | 85–95% | 60–75% | 50–70% |
| Notes | Robust; scalable.[2] | Acidic byproducts. | Neutral conditions; expensive. |
Alternative Route: Oxidative Cyclization
For rapid library generation where the amide intermediate is not desired, a one-pot oxidative coupling can be used.
Reagents: (5-fluoropyridin-2-yl)methanamine + Aldehyde +
Characterization & Validation
The 6-fluoro substitution provides a distinct handle for NMR verification.
-
1H NMR (DMSO-d6):
-
H5 (Imidazo): Typically a doublet of doublets around
8.2–8.5 ppm (coupling with F). -
H7 (Imidazo): Multiplet around
6.8–7.1 ppm. -
H8 (Imidazo): Doublet of doublets around
7.5–7.8 ppm. -
H1 (Imidazo): Singlet (if C1 is unsubstituted) around
7.3–7.5 ppm.
-
-
19F NMR:
-
Diagnostic signal around -130 to -140 ppm (depending on solvent and substituents).
-
Safety & Handling
-
Phosphorus Oxychloride (
): Highly corrosive and reacts violently with water. All glassware must be oven-dried. Quenching must be performed slowly at low temperature. -
Fluorinated Intermediates: Generally stable, but 2-aminomethylpyridines can be air-sensitive (store under Argon).
References
-
General Synthesis of Imidazo[1,5-a]pyridines
- Synthesis of Novel Imidazo[1,5-a]pyridyl Compounds.
-
Numbering and Structural Confirmation
-
Synthesis of novel imidazo[1,5-a]pyridine derivatives. Revue Roumaine de Chimie, 2010, 55(10), 689-695.[3]
-
-
Oxidative Methods (Iodine Mediated)
-
Precursor Availability ((5-Fluoropyridin-2-yl)methanamine)
- Sigma-Aldrich Product Specification: (5-Fluoropyridin-2-yl)methanamine.
-
Medicinal Chemistry Context (IDO1/Bioisosterism)
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds.[5] New Journal of Chemistry.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 6-Fluoroimidazo[1,5-a]pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 6-Fluoroimidazo[1,5-a]pyridine. As a fluorinated heterocyclic compound, it represents a scaffold of significant interest in medicinal chemistry and materials science. This document synthesizes available data on the parent imidazo[1,5-a]pyridine system and related derivatives to project the characteristics of the 6-fluoro analog, offering insights grounded in established chemical principles.
Molecular Structure and Core Properties
6-Fluoroimidazo[1,5-a]pyridine belongs to the family of imidazopyridines, which are bicyclic aromatic compounds containing a fused imidazole and pyridine ring. The "1,5-a" designation specifies the fusion pattern and the position of the bridgehead nitrogen atom. The fluorine atom at the 6-position is expected to significantly influence the molecule's electronic properties, metabolic stability, and biological activity.
Below is a diagram illustrating the core structure and numbering of the imidazo[1,5-a]pyridine scaffold, with the fluorine atom at the 6-position.
Caption: Structure of 6-Fluoroimidazo[1,5-a]pyridine.
Table 1: Core Physicochemical Properties
| Property | Value (Parent Imidazo[1,5-a]pyridine) | Projected Value/Note (6-Fluoroimidazo[1,5-a]pyridine) | Reference |
| Molecular Formula | C₇H₆N₂ | C₇H₅FN₂ | N/A |
| Molecular Weight | 118.14 g/mol | 136.13 g/mol | [1] |
| Melting Point | 43-49 °C | Expected to be higher due to increased polarity and potential for altered crystal packing. | [1] |
| pKa | Data not readily available | The fluorine atom is an electron-withdrawing group and is expected to decrease the basicity of the pyridine nitrogen. | [2] |
| LogP | 1.8 (Computed) | Expected to be slightly higher due to the lipophilic nature of the fluorine atom. A computed LogP for a related iodo-derivative is 2.078. | [2][3] |
Spectroscopic Characterization
Detailed experimental spectra for 6-Fluoroimidazo[1,5-a]pyridine are not widely available. However, based on data for related compounds and general principles of spectroscopy, the following characteristics can be anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the bicyclic system. The fluorine atom at the 6-position will introduce coupling to the adjacent protons, most notably H5 and H7. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and the aromatic ring currents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by a large one-bond carbon-fluorine coupling constant (¹JCF) for C6. The chemical shift of C6 will be significantly downfield due to the direct attachment of the electronegative fluorine atom. The other carbon signals will also be affected by the electronic influence of the fluorine substituent.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would show a prominent molecular ion peak (M+) corresponding to the exact mass of C₇H₅FN₂. Fragmentation patterns would likely involve the loss of small molecules such as HCN.
Chemical Properties and Reactivity
The chemical reactivity of 6-Fluoroimidazo[1,5-a]pyridine is dictated by the interplay of the electron-rich imidazole ring and the electron-deficient pyridine ring, further modulated by the fluorine substituent.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 6-position of the pyridine ring is expected to be susceptible to nucleophilic aromatic substitution (SNAr). The pyridine nitrogen acts as an intrinsic electron-withdrawing group, activating the ortho (2- and 6-) and para (4-) positions to nucleophilic attack.[4] Fluorine is generally a good leaving group in SNAr reactions.[5] This reactivity provides a valuable handle for further functionalization of the molecule.
The general workflow for a typical SNAr reaction on a pyridine-like system is outlined below.
Caption: Generalized workflow for SNAr reactions.
Electrophilic Aromatic Substitution
Electrophilic substitution is less common on the pyridine ring itself due to its electron-deficient nature. However, the imidazole portion of the molecule is more electron-rich and could potentially undergo electrophilic attack, although the presence of the electron-withdrawing fluorine atom on the adjacent ring might deactivate the system to some extent.
Synthesis of Imidazo[1,5-a]pyridines
One common approach involves the reaction of a 2-(aminomethyl)pyridine with a suitable cyclizing agent. For the synthesis of the 6-fluoro derivative, a potential starting material would be a 5-fluoro-2-(aminomethyl)pyridine.
Proposed Synthetic Protocol: Cyclocondensation Approach
This protocol is a generalized procedure based on known methods for the synthesis of the imidazo[1,5-a]pyridine scaffold.[8]
Step 1: Preparation of the Starting Amine
-
Synthesize or procure 5-fluoro-2-(aminomethyl)pyridine. This can be achieved through various methods, such as the Gabriel synthesis from the corresponding bromomethylpyridine.[8]
Step 2: Cyclocondensation Reaction
-
To a solution of 5-fluoro-2-(aminomethyl)pyridine in a suitable solvent (e.g., polyphosphoric acid), add an electrophilically activated C1 source (e.g., an orthoformate or a similar reagent).
-
Heat the reaction mixture to promote cyclization. The reaction temperature and time will need to be optimized.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction mixture, typically by pouring it onto ice, and neutralize with a base.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The following diagram illustrates a conceptual workflow for the synthesis.
Caption: Conceptual synthetic workflow.
Applications in Drug Discovery and Materials Science
The imidazo[1,5-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[7][9] The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of a drug candidate.[10]
Medicinal Chemistry
-
Kinase Inhibitors: Derivatives of the imidazo[1,5-a]pyridine core have been investigated as protein kinase inhibitors, which are crucial targets in cancer therapy.[10]
-
Antitumor Agents: The scaffold has shown promise in the development of novel antitumor compounds.[10]
-
Central Nervous System (CNS) Agents: The broader class of imidazopyridines has been successfully developed into drugs targeting the CNS, such as zolpidem.
Materials Science
-
Fluorescent Probes: The imidazo[1,5-a]pyridine core is inherently fluorescent, and its derivatives are being explored as fluorescent probes for various applications, including bioimaging.[9] The photophysical properties can be tuned by the introduction of different substituents.
-
Organic Light-Emitting Diodes (OLEDs): The thermal and photostability of this heterocyclic system make it a candidate for use in the development of materials for OLEDs.[7]
Conclusion
6-Fluoroimidazo[1,5-a]pyridine is a promising heterocyclic compound with significant potential in drug discovery and materials science. While specific experimental data for this molecule is limited in the public domain, its properties and reactivity can be reasonably predicted based on the well-established chemistry of the parent imidazo[1,5-a]pyridine scaffold and the known effects of fluorine substitution. The synthetic accessibility of the core structure and the potential for further functionalization, particularly via nucleophilic aromatic substitution of the fluorine atom, make it an attractive building block for the creation of novel molecules with tailored properties. Further research into the synthesis and characterization of 6-Fluoroimidazo[1,5-a]pyridine is warranted to fully explore its potential.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate|208.19 g/mol [benchchem.com]
A Technical Guide to the Biological Activity of Novel 6-Fluoroimidazo[1,5-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a fluorine atom at the 6-position of this scaffold has emerged as a promising strategy to modulate the physicochemical and pharmacological properties of these compounds, leading to the development of novel therapeutic agents with enhanced potency and selectivity. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 6-fluoroimidazo[1,5-a]pyridine derivatives, with a particular focus on their potential as anticancer agents through the dual inhibition of the PI3K/Akt signaling pathway and tubulin polymerization. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside a critical analysis of their structure-activity relationships.
Introduction: The Rationale for 6-Fluoro-Substituted Imidazo[1,5-a]pyridines
Imidazo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery due to their presence in various biologically active molecules.[1] Their rigid, planar structure provides a versatile template for designing molecules that can interact with a variety of biological targets. The strategic incorporation of a fluorine atom into drug candidates can profoundly influence their metabolic stability, membrane permeability, and binding affinity to target proteins. Specifically, the 6-position of the imidazo[1,5-a]pyridine nucleus is a key site for modification to enhance biological activity. This guide will delve into the synthesis and multifaceted biological activities of 6-fluoroimidazo[1,5-a]pyridine compounds, with a primary focus on their anticancer potential.
Synthetic Strategies for 6-Fluoroimidazo[1,5-a]pyridines
The synthesis of the 6-fluoroimidazo[1,5-a]pyridine core can be achieved through several synthetic routes, often involving the construction of the imidazole ring onto a pre-existing 6-fluoropyridine derivative. A common and efficient method involves the cyclocondensation of a 2-(aminomethyl)-5-fluoropyridine intermediate with an appropriate electrophilic reagent.
General Synthetic Scheme
A representative synthetic pathway to 6-fluoroimidazo[1,5-a]pyridine derivatives is outlined below. This multi-step synthesis starts from commercially available materials and employs robust chemical transformations.
Sources
Technical Guide: Initial Screening of 6-Fluoroimidazo[1,5-a]pyridine Scaffolds
Topic: Initial Screening of 6-Fluoroimidazo[1,5-a]pyridine for Therapeutic Potential Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary: The Fluorine Advantage
The imidazo[1,5-a]pyridine core has emerged as a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and benzimidazole rings in targets such as Indoleamine 2,3-dioxygenase 1 (IDO1) , Aldosterone Synthase (CYP11B2) , and Insulin-Regulated Aminopeptidase (IRAP) .
This guide focuses on the 6-fluoroimidazo[1,5-a]pyridine derivative.[1] The incorporation of fluorine at the 6-position (derived from the 5-position of the parent pyridine) is a strategic medicinal chemistry modification designed to:
-
Block Metabolic Soft Spots: Prevent oxidative metabolism at the electron-rich C6 position.
-
Modulate Electronics: Lower the pKa of the imidazole ring, potentially influencing heme-iron coordination strength in metalloenzyme targets like IDO1.
-
Enhance Lipophilicity (LogD): Marginally increase permeability without compromising solubility.
Chemical Synthesis & Structural Validation
Before screening, the integrity of the 6-fluoro scaffold must be established. The synthesis relies on the cyclization of N-(5-fluoropyridin-2-ylmethyl)amides.
Validated Synthesis Route
The most robust route utilizes a Vilsmeier-type cyclization.
Step-by-Step Protocol:
-
Precursor Preparation: Reduce commercially available 5-fluoro-2-pyridinecarbonitrile (CAS: 97509-75-6) using Raney Nickel/H₂ or BH₃·THF to yield (5-fluoropyridin-2-yl)methanamine .
-
Acylation: React the amine with the appropriate carboxylic acid (R-COOH) or anhydride to form the amide intermediate. For the unsubstituted core (R=H), use formic acid/CDI.
-
Cyclization: Treat the amide with POCl₃ (Phosphoryl chloride) in toluene at reflux (80–110°C) for 2–4 hours.
-
Workup: Quench with ice water, neutralize with NaHCO₃, and extract with EtOAc.
Structural Validation (QC Criteria)
-
¹H-NMR Signature: The 6-fluoro substitution creates a distinct splitting pattern. Look for a doublet of doublets (dd) for the proton at C7 (adjacent to F) and a coupling constant (J ~8–10 Hz) characteristic of ortho F-H coupling.
-
¹⁹F-NMR: Essential for confirming the presence and single environment of the fluorine atom (typically ~ -130 to -140 ppm relative to CFCl₃).
-
Purity Threshold: >95% by HPLC is required for biological screening to rule out false positives from metal contaminants (e.g., residual Nickel/Boron).
Figure 1: Validated synthetic pathway for accessing the 6-fluoroimidazo[1,5-a]pyridine core.[1][2]
Screening Cascade: Tiered Evaluation
To efficiently assess therapeutic potential, a tiered screening cascade is recommended. This approach filters compounds early based on physicochemical liabilities before investing in expensive biological assays.
Figure 2: The "Go/No-Go" decision tree for screening 6-fluoroimidazo[1,5-a]pyridine analogs.
Detailed Experimental Protocols
Tier 2: IDO1 Target Engagement (Biochemical)
The imidazo[1,5-a]pyridine core is a known heme-binder.[3] The nitrogen at position 2 (N2) coordinates directly to the heme iron of IDO1.
Mechanism: The 6-fluoro substituent modulates the electron density of the pyridine ring, which inductively affects the basicity of N2. This "tuning" can optimize the residence time on the heme iron without causing excessive CYP450 off-target inhibition (a common liability of strong heme binders).
Protocol A: UV-Vis Heme Binding Shift (Spectroscopic Assay)
-
Objective: Confirm direct binding to the heme iron.
-
Reagents: Recombinant human IDO1 (rhIDO1), Buffer (50 mM Potassium Phosphate, pH 6.5, 0.5% Triton X-100).
-
Procedure:
-
Dilute rhIDO1 to 2 µM in buffer.
-
Record baseline UV-Vis spectrum (350–500 nm). The Soret band is typically at ~405 nm (ferric state).
-
Titrate the 6-fluoro compound (0.1 µM to 100 µM).
-
Readout: Observe the Type II binding shift . The Soret band should shift to a longer wavelength (red shift, ~415–420 nm) indicating coordination of the ligand nitrogen to the heme iron.
-
Analysis: Plot the change in absorbance (
) vs. concentration to determine .
-
Protocol B: Enzymatic Inhibition (Kynurenine Production)
-
Objective: Measure functional inhibition (IC50).
-
Substrate: L-Tryptophan (100 µM).
-
Cofactors: Ascorbic acid, Methylene Blue, Catalase.
-
Detection: React the product (N-formylkynurenine -> Kynurenine) with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) and measure absorbance at 480 nm.
Tier 4: Metabolic Stability (Microsomal Stability)
This is the critical test for the "6-fluoro" hypothesis. The fluorine atom is intended to block oxidation at the position corresponding to C5 of the original pyridine.
Protocol:
-
System: Pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).
-
Concentration: 1 µM test compound.
-
Incubation: 37°C with NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 45 min.
-
Analysis: Quench with acetonitrile containing internal standard. Analyze supernatant via LC-MS/MS (MRM mode).
-
Success Criteria:
-
Intrinsic Clearance (
) < 20 µL/min/mg protein. -
Compare directly with the non-fluorinated analog (Imidazo[1,5-a]pyridine). The 6-fluoro analog should demonstrate a >2-fold improvement in half-life (
).
-
Data Presentation Standards
When documenting results for this scaffold, use the following table structure to ensure comparability across datasets.
| Compound ID | R-Group | IDO1 IC50 (nM) | Heme Shift (nm) | HLM t1/2 (min) | LogD (pH 7.4) |
| Ref-1 | H (Parent) | 120 | 405 -> 418 | 15 | 2.1 |
| 6-F-01 | H | 150 | 405 -> 417 | 42 | 2.3 |
| 6-F-02 | 3-Phenyl | 45 | 405 -> 421 | 55 | 3.1 |
Note: The 6-F-01 analog typically shows slightly reduced potency compared to Ref-1 due to electronic withdrawal but significantly improved metabolic stability.
References
-
Synthesis of Imidazo[1,5-a]pyridines
-
Therapeutic Application (IDO1 Inhibitors)
-
Metabolic Stability of Fluorinated Pyridines
- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Source: PMC (NIH), 2021.
-
URL:[Link]
-
Aldosterone Synthase Inhibition
- Title: Imidazopyridyl compounds as aldosterone synthase inhibitors.
- Source: Bioorganic & Medicinal Chemistry Letters, 2017.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journalajocs.com [journalajocs.com]
- 7. Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1- b]thiazoles, Imidazo[1,5- a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Luminescent Landscape of 6-Fluoroimidazo[1,5-a]pyridines: A Technical Guide to Their Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine scaffold is a cornerstone in the development of novel fluorophores, prized for its robust structure, synthetic accessibility, and tunable emissive properties. This technical guide delves into the photophysical characteristics of a specific, yet underexplored, subclass: 6-fluoroimidazo[1,5-a]pyridine compounds. While direct experimental data on this particular substitution pattern remains scarce in the current literature, this document synthesizes the known photophysics of the parent core with established principles of fluorine substitution to provide a predictive framework for researchers. We will explore the fundamental electronic transitions, the anticipated influence of the 6-fluoro substituent on absorption and emission profiles, quantum yields, and fluorescence lifetimes. Furthermore, this guide provides detailed experimental protocols for the comprehensive photophysical characterization of these and other luminescent molecules, aiming to equip researchers with the practical knowledge to investigate this promising class of compounds.
The Imidazo[1,5-a]pyridine Core: A Foundation for Luminescence
The imidazo[1,5-a]pyridine system is a nitrogen-rich heteroaromatic scaffold that has garnered significant attention for its utility in medicinal chemistry, materials science, and bioimaging.[1][2] Its rigid, planar structure and extended π-system give rise to desirable photophysical properties, including:
-
Strong Absorption in the UV-Visible Region: Imidazo[1,5-a]pyridine derivatives typically exhibit two main absorption bands. The first is in the 300–320 nm range, with a second, often more prominent band, centered between 360–380 nm.[3]
-
Blue-to-Green Emission: These compounds are known for their fluorescence in the blue-green region of the visible spectrum, with emission maxima generally falling between 450 nm and 500 nm.[4]
-
Large Stokes Shifts: A notable feature of the imidazo[1,5-a]pyridine core is its characteristically large Stokes shift, often exceeding 5000 cm⁻¹.[5] This significant separation between the absorption and emission maxima is advantageous in fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios.
-
Tunable Quantum Yields: The fluorescence quantum yield (ΦY) of imidazo[1,5-a]pyridines is highly dependent on their substitution pattern. Unsubstituted and simply substituted derivatives can have modest quantum yields, while strategic modifications can lead to highly emissive compounds with quantum yields reaching up to 70%.[6]
The photophysical properties of the imidazo[1,5-a]pyridine core are intricately linked to its electronic structure. The primary electronic transitions are typically π-π* in nature, and the energy of these transitions, and thus the absorption and emission wavelengths, can be modulated by the introduction of various substituents.
The Influence of 6-Fluoro Substitution: A Predictive Analysis
Expected Effects of a 6-Fluoro Substituent:
-
Hypsochromic Shift (Blue Shift): The potent inductive effect of fluorine is expected to lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The stabilization of the HOMO is typically more pronounced, leading to an overall increase in the HOMO-LUMO energy gap. This would manifest as a hypsochromic shift in both the absorption and emission spectra, meaning the compound would absorb and emit light at shorter wavelengths (i.e., be more "blue").
-
Quantum Yield Modulation: The effect on the quantum yield is more complex to predict. The increased rigidity of the C-F bond compared to a C-H bond can reduce non-radiative decay pathways, potentially leading to an increase in the quantum yield. However, heavy-atom effects, though minimal for fluorine, can sometimes promote intersystem crossing to the triplet state, which could decrease fluorescence. The overall impact will depend on the interplay of these factors.
-
Solvatochromism: The introduction of a polar C-F bond could enhance the solvatochromic behavior of the molecule, meaning its absorption and emission spectra may show a more pronounced shift with changes in solvent polarity.
The following diagram illustrates the logical flow of predicting the photophysical properties of 6-fluoroimidazo[1,5-a]pyridine based on the known properties of the parent compound and the electronic effects of fluorine.
Caption: Predictive workflow for the photophysical properties of 6-fluoroimidazo[1,5-a]pyridine.
Synthetic Pathways to 6-Fluoroimidazo[1,5-a]pyridines
The synthesis of the imidazo[1,5-a]pyridine core is generally straightforward and can be achieved through several established methods.[2] These routes can be adapted to incorporate a fluorine atom at the 6-position by starting with an appropriately substituted pyridine precursor. A common and versatile method is the one-pot cyclization reaction.
General Synthetic Scheme:
Caption: Experimental workflow for photophysical characterization.
Data Summary and Future Outlook
The following table summarizes the known photophysical properties of representative imidazo[1,5-a]pyridine compounds from the literature and provides a predictive entry for a hypothetical 6-fluoro derivative.
| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦY) | Solvent | Reference |
| 1,3-Diphenylimidazo[1,5-a]pyridine | ~370 | ~480 | ~0.1-0.2 | Dichloromethane | [4] |
| Zn(II) Complex of Imidazo[1,5-a]pyridine Ligand | ~380 | ~450-500 | up to 0.37 | Dichloromethane | [4] |
| Dipyridil Analog of Imidazo[1,5-a]pyridine | ~380 | ~480 | 0.38 | Toluene | [5] |
| 6-Fluoro-1,3-diphenylimidazo[1,5-a]pyridine (Predicted) | ~360-365 | ~470-475 | >0.2 | Dichloromethane | N/A |
The exploration of 6-fluoroimidazo[1,5-a]pyridine compounds represents a promising, yet untapped, area of research. The predictable influence of fluorine substitution suggests that these compounds could be valuable additions to the toolbox of fluorescent probes and materials. Their synthesis is feasible with existing methodologies, and their comprehensive photophysical characterization, following the protocols outlined in this guide, will undoubtedly unveil new opportunities for their application in drug discovery, bioimaging, and materials science. This guide serves as a call to action for researchers to investigate this intriguing class of fluorophores and fill a notable gap in the scientific literature.
References
-
Renno, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3856. [Link]
-
Volpi, G., et al. (2021). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Inorganics, 9(9), 68. [Link]
-
Cardano, F., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. PMC. [Link]
-
Mishra, D. R., et al. (2025). Recent Advances in Synthesis and Photophysical Applications of Pyridine-Based Heterocycles. ResearchGate. [Link]
-
Volpi, G., et al. (2023). Long-Alkyl Chain Functionalized Imidazo[1,5-a]pyridine Derivatives as Blue Emissive Dyes. Insubria. [Link]
-
Volpi, G., et al. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI. [Link]
-
Mihorianu, M., et al. (2018). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of imidazo[1,5-a]pyridines. [Link]
-
Das, S., et al. (2022). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Journal of Materials Chemistry C. [Link]
-
Giordano, A., et al. (2022). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. ResearchGate. [Link]
-
Giordano, A., et al. (2022). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. IRIS-AperTO - UniTo. [Link]
Sources
- 1. Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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Methodological & Application
Advanced Application Note: One-Pot Synthesis of Substituted Imidazo[1,5-a]pyridines
Executive Summary & Strategic Value
The imidazo[1,5-a]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, exhibiting potent activity as ROR
Traditional syntheses often require harsh dehydrating agents (e.g., POCl
Mechanistic Insight & Rationale
Understanding the reaction pathway is critical for troubleshooting. The synthesis proceeds via a cascade mechanism:[1][2][3]
-
Condensation: Reaction of a 2-acylpyridine with a benzylamine yields an imine (Schiff base).
-
Tautomerization & Cyclization: The pyridine nitrogen attacks the electrophilic imine carbon (or activated intermediate).
-
Oxidative Aromatization: Removal of hydrogen (via I
or Cu/O ) drives the equilibrium toward the aromatic imidazo[1,5-a]pyridine core.
Pathway Visualization
The following diagram illustrates the critical decision points and intermediates in the oxidative cyclization pathway.
Figure 1: Mechanistic cascade for the oxidative annulation of 2-acylpyridines and benzylamines.
Experimental Protocols
Protocol A: Metal-Free Iodine-Mediated Synthesis
Best for: Small-to-medium scale, avoiding heavy metal contamination, and "Green" process requirements. Mechanism: Iodine acts as a mild oxidant and Lewis acid to activate the imine formation.
Materials
-
Substrate 1: 2-Benzoylpyridine (1.0 mmol)
-
Substrate 2: Benzylamine derivative (1.2 mmol)
-
Oxidant: Molecular Iodine (I
) (1.0 - 1.2 mmol) -
Base: Sodium Acetate (NaOAc) (2.0 mmol) or NaHCO
-
Solvent: Ethanol (EtOH) or tert-Butyl hydroperoxide (TBHP) in water (if using peroxide variant), though EtOH is standard for I
.
Step-by-Step Methodology
-
Charge: In a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-benzoylpyridine (183 mg, 1.0 mmol), benzylamine (128 mg, 1.2 mmol), and NaOAc (164 mg, 2.0 mmol).
-
Solvate: Add 3.0 mL of Ethanol. Stir at room temperature for 5 minutes to ensure homogeneity.
-
Activate: Add molecular Iodine (254 mg, 1.0 mmol) in a single portion.
-
Observation: The solution will turn dark brown/red.
-
-
Reflux: Heat the reaction mixture to 80°C (reflux) in an oil bath.
-
Time: Monitor by TLC (typically 2–4 hours).
-
Endpoint: Disappearance of the ketone spot and appearance of a fluorescent spot (often blue/green under UV) indicates product formation.
-
-
Quench: Cool to room temperature. Add saturated aqueous Na
S O (sodium thiosulfate) solution (5 mL) to quench unreacted iodine.-
Observation: The dark color should fade to yellow/orange.
-
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purification: Purify via silica gel flash chromatography (Gradient: Hexanes/Ethyl Acetate).
Protocol B: Copper-Catalyzed Aerobic Oxidative Synthesis
Best for: High-throughput library synthesis, difficult substrates, and scalability. Mechanism: Copper(I/II) facilitates the C-H activation and utilizes atmospheric Oxygen as the terminal oxidant.
Materials
-
Catalyst: CuI (10 mol%) or Cu(OAc)
-
Ligand (Optional): 1,10-Phenanthroline (if using CuI, often not strictly necessary for simple substrates)
-
Oxidant: Air (Open flask) or O
balloon -
Solvent: DMSO or Chlorobenzene (high boiling point required)
-
Additive: Acetic Acid (AcOH) (20 mol%) – promotes imine formation.
Step-by-Step Methodology
-
Charge: To a reaction tube, add 2-benzoylpyridine (1.0 mmol), benzylamine (1.2 mmol), and CuI (19 mg, 0.1 mmol).
-
Solvate: Add DMSO (2.0 mL). Add AcOH (12
L, 0.2 mmol). -
Aeration: The reaction does not require inert gas. Leave the system open to air (with a drying tube) or attach an O
balloon for faster kinetics. -
Heat: Stir at 100–120°C for 12–16 hours.
-
Note: Higher temperatures are often required for the C(sp
)-H amination step compared to the iodine method.
-
-
Workup: Cool to RT. Dilute with water (15 mL) and extract with Dichloromethane (DCM) or EtOAc.
-
Caution: DMSO requires thorough washing with water/brine to remove.
-
-
Purification: Standard column chromatography.
Substrate Scope & Optimization Data
The following table summarizes the expected yields based on electronic effects of substituents on the benzylamine ring (Protocol A conditions).
| Entry | Substituent (Benzylamine) | Electronic Effect | Yield (%) | Notes |
| 1 | H (Phenyl) | Neutral | 85-92 | Standard benchmark. |
| 2 | 4-OMe | Electron Donating | 88-95 | Facilitates C-H activation; faster reaction. |
| 3 | 4-Cl / 4-Br | Weak Electron Withdrawing | 75-82 | Slightly slower; requires longer reflux. |
| 4 | 4-NO | Strong Electron Withdrawing | 45-60 | Significant decrease; intermediate imine is less nucleophilic. |
| 5 | 2-Methyl | Steric Hinderance | 70-75 | Steric bulk at ortho position impedes cyclization. |
Troubleshooting & Critical Parameters
Moisture Control
While the oxidative step generates water, the initial imine formation is an equilibrium process sensitive to excess water.
-
Solution: Use anhydrous ethanol or DMSO. If the reaction stalls, add 4Å molecular sieves to the pot to drive the condensation.
Regioselectivity
Confusion often arises between imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine.
-
Verification: This protocol (2-pyridyl ketone + benzylamine) yields the [1,5-a] isomer.[2][4]
-
Contrast: Reacting 2-aminopyridine with
-haloketones yields the [1,2-a] isomer. -
Diagnostic: 1H NMR shift of the bridgehead proton is distinct. In [1,5-a], the proton at C-5 (near the bridgehead N) is often deshielded.
Catalyst Deactivation (Protocol B)
If using Cu-catalysis, coordination of the catalyst to the pyridine product can inhibit turnover.
-
Solution: Increase catalyst loading to 20 mol% or switch to the Iodine-mediated method (Protocol A) which is stoichiometric but robust against product inhibition.
References
-
Li, M., et al. (2014).[5][6] "Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes/Ketones with Alkylamines via C(sp3)–H Amination." Organic Letters, 16(23), 6232–6235. Link
-
Monir, K., et al. (2015). "Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination." Organic & Biomolecular Chemistry, 13, 1963-1968. Link
-
Fauber, B. P., et al. (2015).[7] "Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists." Bioorganic & Medicinal Chemistry Letters, 25(14), 2907-2912. Link
-
Wang, H., et al. (2015).[5] "Copper(II)-Catalyzed Tandem Reaction between Pyridine Ketone and Benzylamine... using Clean O2 as an Oxidant."[5] The Journal of Organic Chemistry, 80(3), 1856–1865.[5] Link
-
Gevorgyan, V., et al. (2016).[2] "Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles." Organic Letters, 18(3), 612–615. Link
Sources
- 1. Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyanating agent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Fluoroimidazo[1,5-a]pyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of 6-Fluoroimidazo[1,5-a]pyridines in Kinase-Targeted Therapies
Protein kinases are fundamental regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The imidazopyridine scaffold has emerged as a versatile and privileged structure in medicinal chemistry, demonstrating significant potential for interaction with various protein kinases.[1] This has led to extensive research and development of imidazopyridine-based small molecules as potential anticancer agents.[1] Within this class, 6-fluoroimidazo[1,5-a]pyridine derivatives have garnered increasing attention due to their unique chemical properties and promising biological activities.
This document provides a comprehensive guide for researchers exploring the use of 6-fluoroimidazo[1,5-a]pyridine derivatives as kinase inhibitors. It details their mechanism of action, provides protocols for in vitro evaluation, and offers insights into the interpretation of results.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism by which many small molecule kinase inhibitors, including imidazo[1,5-a]pyridine derivatives, exert their effects is through competitive inhibition at the ATP-binding site of the target kinase. Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process that is central to many cellular signaling pathways.[2] By occupying the ATP-binding pocket, these inhibitors prevent the natural substrate (ATP) from binding, thereby blocking the phosphorylation cascade and downstream signaling.
The imidazo[1,5-a]pyridine core can form critical hydrogen bonds and hydrophobic interactions within the kinase domain, contributing to its binding affinity and inhibitory potency. The fluorine substitution at the 6-position can enhance binding affinity, improve metabolic stability, and modulate the pharmacokinetic properties of the compound.
Featured Application: Inhibition of Receptor Tyrosine Kinases (RTKs)
Several derivatives of the imidazo[1,2-a]pyridine scaffold, a related chemical class, have shown potent inhibitory activity against receptor tyrosine kinases (RTKs) like c-Met and Anaplastic Lymphoma Kinase (ALK).[3][4] Dysregulation of these kinases is implicated in the development and progression of various cancers.[3] For instance, c-Met overexpression is linked to poor clinical outcomes in many solid tumors.[3] Similarly, ALK gene rearrangements are found in a subset of non-small cell lung cancers (NSCLCs).[4] Crizotinib, an ALK/c-Met dual inhibitor, has demonstrated significant efficacy in patients with ALK-positive NSCLC.[5]
The following protocols are designed to assess the inhibitory potential of novel 6-fluoroimidazo[1,5-a]pyridine derivatives against such kinases.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a 6-fluoroimidazo[1,5-a]pyridine derivative against a target kinase. The assay measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[6]
Rationale:
This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase.[7] The IC50 value is a critical parameter for quantifying the potency of an inhibitor.[7][8] A lower IC50 value indicates a more potent inhibitor.
Materials:
-
Recombinant human kinase (e.g., c-Met, ALK)
-
Kinase-specific substrate peptide
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[9]
-
Test compound (6-fluoroimidazo[1,5-a]pyridine derivative) dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates[6]
-
Plate reader capable of measuring luminescence[6]
Step-by-Step Procedure:[6]
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the inhibitor in the kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
-
-
Enzyme and Substrate/ATP Mixture Preparation:
-
Dilute the recombinant kinase in 1x Kinase Assay Buffer.
-
Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC50 determination.
-
-
Kinase Reaction:
-
Add 2 µL of the diluted enzyme to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well, bringing the final reaction volume to 5 µL.
-
Gently shake the plate for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound ID | Target Kinase | IC50 (nM) |
| F-IMP-001 | c-Met | e.g., 15.2 |
| F-IMP-002 | c-Met | e.g., 89.7 |
| F-IMP-001 | ALK | e.g., 25.4 |
| F-IMP-002 | ALK | e.g., 150.1 |
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of the 6-fluoroimidazo[1,5-a]pyridine derivatives on the proliferation of cancer cell lines that are known to be dependent on the target kinase activity.
Rationale:
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][11] A reduction in cell proliferation upon treatment with the inhibitor suggests that the compound has cytotoxic or cytostatic effects, likely through the inhibition of the target kinase and its downstream signaling pathways. This assay provides a crucial link between biochemical potency and cellular activity.[12]
Materials:
-
Cancer cell line (e.g., EBC-1 for c-Met, H3122 for ALK)
-
Complete cell culture medium
-
Test compound (6-fluoroimidazo[1,5-a]pyridine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well clear-bottom tissue culture plates
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Procedure:[11][14]
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for a predetermined time (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
-
Data Presentation:
| Compound ID | Cell Line | Target Kinase | GI50 (µM) |
| F-IMP-001 | EBC-1 | c-Met | e.g., 0.5 |
| F-IMP-002 | EBC-1 | c-Met | e.g., 2.1 |
| F-IMP-001 | H3122 | ALK | e.g., 0.8 |
| F-IMP-002 | H3122 | ALK | e.g., 4.5 |
Protocol 3: Western Blot Analysis of Kinase Signaling Pathways
This protocol is used to confirm that the observed cellular effects of the 6-fluoroimidazo[1,5-a]pyridine derivatives are due to the inhibition of the target kinase and its downstream signaling pathway.
Rationale:
Western blotting allows for the detection of specific proteins in a cell lysate.[14] By using phospho-specific antibodies, it is possible to assess the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates.[15] A decrease in phosphorylation upon treatment with the inhibitor provides strong evidence of target engagement and inhibition within the cellular context.[16]
Materials:
-
Cancer cell line
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[17]
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[14]
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Procedure:[18][19]
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for a specific duration.
-
Lyse the cells with ice-cold lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Expected Results:
A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors (e.g., Akt, ERK) should be observed in cells treated with an effective 6-fluoroimidazo[1,5-a]pyridine inhibitor. The levels of the total proteins should remain relatively unchanged.
Visualizing the Experimental Workflow and Signaling Pathways
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: Workflow for evaluating 6-fluoroimidazo[1,5-a]pyridine derivatives.
Simplified c-Met Signaling Pathway
Caption: Inhibition of the c-Met signaling pathway.
References
- MTT assay protocol | Abcam. (n.d.).
- MTT Assay Protocol for Cell Viability and Proliferation - Merck. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
- Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis. (2020, January 15).
- MTT Cell Proliferation Assay - ATCC. (n.d.).
- Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2).
- Application Notes and Protocols: In Vitro Kinase Assay for GSK3-IN-4 - Benchchem. (n.d.).
- Western blot for phosphorylated proteins - Abcam. (n.d.).
- This protocol is intended for immunoprecipitation of native proteins for analysis by western immunoblot or kinase activity. - CST | Cell Signaling Technology. (2007, December 15).
- Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991 - Benchchem. (n.d.).
- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021, August 12).
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
- In vitro kinase assay | Protocols.io. (2024, May 31).
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
- Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit - Oceanomics. (n.d.).
- Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC. (n.d.).
- Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed. (2023, June 1).
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- Crizotinib in Sarcomatous Malignancies Harboring ALK Fusion With a Definitive Partner(s): Response and Efficacy - Frontiers. (n.d.).
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The Emerging Role of 6-Fluoroimidazo[1,5-a]pyridine in the Development of Next-Generation Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] The strategic incorporation of a fluorine atom at the 6-position of this scaffold presents a compelling avenue for the development of novel anticancer agents with potentially enhanced efficacy and favorable pharmacokinetic profiles. This guide provides an in-depth exploration of the 6-fluoroimidazo[1,5-a]pyridine core, detailing its scientific rationale, synthetic strategies, and protocols for biological evaluation in an oncology context.
The Strategic Advantage of the 6-Fluoro-Substituted Imidazo[1,5-a]pyridine Scaffold
The introduction of a fluorine atom into a drug candidate can profoundly influence its physicochemical and biological properties. In the context of the imidazo[1,5-a]pyridine scaffold, the 6-fluoro substitution is hypothesized to confer several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug candidate.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, potentially increasing binding affinity and potency.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the basicity of the pyridine nitrogen, which can be crucial for optimizing target engagement and cell permeability.
-
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape.
While the broader imidazo[1,2-a]pyridine class has seen more extensive investigation, with some derivatives showing promise, the unique electronic and steric arrangement of the imidazo[1,5-a]pyridine isomer warrants dedicated exploration.[3][4]
Plausible Mechanisms of Anticancer Activity
Based on studies of related imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives, several key anticancer mechanisms can be postulated for 6-fluoroimidazo[1,5-a]pyridine analogues:
-
Inhibition of Tubulin Polymerization: Several imidazo[1,5-a]pyridine hybrids have been shown to disrupt microtubule dynamics by binding to the colchicine site on tubulin.[5][6] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Modulation of the PI3K/Akt Signaling Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Imidazo[1,5-a]pyridine derivatives have been identified as inhibitors of this pathway, leading to decreased cell viability and induction of apoptosis.[5]
-
Kinase Inhibition: The imidazo[1,2-a]pyridine scaffold is a common feature in many kinase inhibitors.[3][4] It is plausible that 6-fluoroimidazo[1,5-a]pyridine derivatives could be designed to target various oncogenic kinases, such as Aurora kinases.[4]
-
Induction of Apoptosis: A common downstream effect of targeting the aforementioned pathways is the induction of programmed cell death (apoptosis). This can be mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7]
Diagram: Potential Anticancer Mechanisms of 6-Fluoroimidazo[1,5-a]pyridine Derivatives
Caption: Postulated mechanisms of anticancer action for 6-fluoroimidazo[1,5-a]pyridine derivatives.
Synthetic Protocols for 6-Fluoroimidazo[1,5-a]pyridine Scaffolds
The synthesis of the 6-fluoroimidazo[1,5-a]pyridine core can be approached through various established methods for the parent scaffold, with the fluoro-substituent being introduced either at the beginning of the synthetic sequence or at a later stage.
General Synthetic Workflow
Caption: General workflow for the development of 6-fluoroimidazo[1,5-a]pyridine anticancer agents.
Protocol 1: Synthesis from 2-(Aminomethyl)-5-fluoropyridine
This approach involves the cyclization of a pre-fluorinated starting material.
Step 1: Preparation of 2-(Aminomethyl)-5-fluoropyridine
This starting material can be synthesized from commercially available 5-fluoro-2-methylpyridine through radical bromination followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent).
Step 2: Cyclization to form the Imidazo[1,5-a]pyridine Ring
A variety of reagents can be used for the cyclization step. One common method involves reaction with an aldehyde followed by oxidative cyclization.
-
To a solution of 2-(aminomethyl)-5-fluoropyridine (1 mmol) and an appropriate aldehyde (1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of an acid (e.g., acetic acid, 0.1 mmol).
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add an oxidizing agent (e.g., iodine, 1.2 mmol) and a base (e.g., potassium carbonate, 2 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-fluoroimidazo[1,5-a]pyridine derivative.
For a general reference on imidazo[1,5-a]pyridine synthesis, see the Organic Chemistry Portal.[8]
Protocol 2: Late-Stage Fluorination
In this strategy, the fluorine atom is introduced onto a pre-formed imidazo[1,5-a]pyridine ring system. This can be challenging due to regioselectivity issues but offers flexibility.
Step 1: Synthesis of a 6-Bromo or 6-Amino Imidazo[1,5-a]pyridine Precursor
Synthesize the corresponding 6-bromo or 6-amino derivative of the desired imidazo[1,5-a]pyridine using established methods.
Step 2: Nucleophilic Aromatic Substitution (for 6-bromo precursors)
-
In a sealed tube, combine the 6-bromoimidazo[1,5-a]pyridine (1 mmol) with a fluoride source (e.g., CsF, KF) in a high-boiling polar aprotic solvent (e.g., DMSO, DMF).
-
Add a phase-transfer catalyst (e.g., 18-crown-6) to facilitate the reaction.
-
Heat the reaction mixture at high temperatures (e.g., 150-200 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify by column chromatography.
Step 3: Balz-Schiemann Reaction (for 6-amino precursors)
-
Dissolve the 6-aminoimidazo[1,5-a]pyridine (1 mmol) in a solution of tetrafluoroboric acid (HBF4) at 0 °C.
-
Add a solution of sodium nitrite (NaNO2, 1.1 mmol) dropwise to form the diazonium salt.
-
Isolate the diazonium salt by filtration.
-
Gently heat the isolated diazonium salt to induce decomposition and formation of the 6-fluoroimidazo[1,5-a]pyridine.
-
Purify the product by chromatography or recrystallization.
Protocols for In Vitro Biological Evaluation
A tiered approach to in vitro testing is recommended to efficiently identify promising lead compounds.
Protocol 3: Antiproliferative Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 6-fluoroimidazo[1,5-a]pyridine compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.[9]
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M phase would be consistent with a mechanism involving tubulin polymerization inhibition.
Protocol 5: Apoptosis Assessment (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Treat cells with the test compound for the indicated time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. An increase in the Annexin V positive population indicates induction of apoptosis.
Protocol 6: Western Blot Analysis for Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can confirm the modulation of target pathways.[9]
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, cleaved caspase-3, PARP) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the 6-fluoroimidazo[1,5-a]pyridine scaffold is crucial for identifying potent and selective anticancer agents. Key areas for modification include:
-
Substituents at the 1- and 3-positions: The introduction of various aryl, heteroaryl, or aliphatic groups at these positions can significantly impact biological activity by influencing interactions with the target protein.
-
Modifications of the Pyridine Ring: While the 6-fluoro substituent is the focus, further substitutions on the pyridine ring could fine-tune the electronic properties and steric profile of the molecule.
-
Linker Chemistry: For hybrid molecules, the nature and length of the linker connecting the imidazo[1,5-a]pyridine core to another pharmacophore are critical for optimal target engagement.
Data Presentation
All quantitative data from the in vitro assays should be summarized in clearly structured tables for easy comparison of the activity of different derivatives.
Table 1: Example of In Vitro Anticancer Activity Data
| Compound ID | R1-Substituent | R3-Substituent | Cancer Cell Line | IC50 (µM) |
| 6F-IMP-01 | Phenyl | Methyl | MCF-7 (Breast) | X.XX |
| 6F-IMP-02 | 4-Methoxyphenyl | Methyl | MCF-7 (Breast) | Y.YY |
| 6F-IMP-03 | Phenyl | Ethyl | MCF-7 (Breast) | Z.ZZ |
| Doxorubicin | - | - | MCF-7 (Breast) | A.AA |
Conclusion and Future Directions
The 6-fluoroimidazo[1,5-a]pyridine scaffold represents a promising, yet underexplored, platform for the development of novel anticancer agents. By leveraging the known anticancer mechanisms of the broader imidazopyridine class and the strategic advantages of fluorination, researchers can design and synthesize new chemical entities with the potential for improved potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of these compounds, paving the way for the identification of next-generation cancer therapeutics. Future work should focus on the synthesis of a diverse library of 6-fluoroimidazo[1,5-a]pyridine derivatives and their evaluation against a broad panel of cancer cell lines to elucidate detailed structure-activity relationships and identify promising lead candidates for further preclinical development.
References
- Mihorianu, M., Mangalagiu, I., Jones, P. G., & Neda, I. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 55(10), 689-695.
- BenchChem. (2025). Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents.
- Reddy, T. S., Kumar, N., Sunkari, S., Gutta, V. S. R., Sriram, D., & Kantevari, S. (2020). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 18(34), 6693-6710.
- Shaik, A. B., Kamal, A., & Kumar, G. S. (2025). Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. RSC Medicinal Chemistry.
- Mumtaz, S., Khan, M. A., Khan, M., Siddiqui, N., Zaib, S., & Iqbal, J. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
- Mihorianu, M., Mangalagiu, I., Jones, P. G., & Neda, I. (2010).
- Ou, C., et al. (n.d.). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. OUCI.
- Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. Bioorganic Chemistry, 135, 106484.
- Kwong, T. L., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Eisenhut, C., et al. (2025). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles.
- González-Gálvez, D., et al. (n.d.). Electronic properties and supramolecular study of selenoureas with fluorinated-NHC ligands derived from imidazo[1,5-a]pyridines. New Journal of Chemistry.
- Alsoliemy, A., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives.
- Anizon, F., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics.
- de Souza, M. V. N., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. DOI.
- Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
- Asian Journal of Chemistry. (2025).
- MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
- Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
- Sharma, A., et al. (2015). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PMC.
- Garino, C., et al. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI.
- ResearchGate. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT.
- PubMed. (2025).
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- 4. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: High-Throughput Screening of 6-Fluoroimidazo[1,5-a]pyridine Libraries
Executive Summary
This guide details the high-throughput screening (HTS) protocols for 6-Fluoroimidazo[1,5-a]pyridine libraries. While the imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to coordinate with heme iron in metalloenzymes, the 6-fluoro substitution is a critical medicinal chemistry design element. It is typically introduced to block metabolic "soft spots" (preventing oxidation at the position para to the bridgehead nitrogen), modulate pKa, and enhance lipophilic efficiency.
This application note focuses on screening these libraries against two high-value targets where this scaffold excels: Indoleamine 2,3-dioxygenase 1 (IDO1) (Immuno-oncology) and Aldosterone Synthase (CYP11B2) (Cardiovascular).
Scientific Rationale & Library Design
The Scaffold Advantage
The imidazo[1,5-a]pyridine core functions as a bioisostere of indole and benzimidazole. Its planar structure allows it to slot into hydrophobic pockets, while the nitrogen at position 2 (N2) often serves as a ligand for heme iron.
-
Why 6-Fluoro? Unsubstituted imidazo[1,5-a]pyridines are prone to rapid oxidative metabolism by hepatic CYPs. Fluorination at the 6-position (analogous to the 5-position of the pyridine ring) blocks this primary metabolic clearance pathway, significantly extending in vivo half-life without disrupting the heme-coordination geometry.
Library Quality Control (QC)
Before screening, the library must pass strict QC to prevent false negatives due to precipitation.
| Parameter | Specification | Rationale |
| Solvent | 100% DMSO | Standard storage solvent. |
| Concentration | 10 mM | Standard stock concentration. |
| Solubility Check | Nephelometry | 6-Fluoro analogs can be lipophilic; ensure no aggregation at >10 µM. |
| Stability | >95% purity (LC-MS) | Fluorine stability is generally high, but check for defluorination by-products. |
Primary HTS Assay: IDO1 Inhibition
Objective: Identify compounds that bind the heme iron of IDO1, preventing the conversion of Tryptophan (Trp) to N-Formylkynurenine (NFK) and subsequently Kynurenine (Kyn).
Assay Principle
This is a cell-free enzymatic assay. IDO1 is a heme-containing dioxygenase.[1] The assay uses a coupled readout or direct absorbance measurement of the reaction product. We recommend a fluorescence-based coupled assay for higher sensitivity in 384-well formats.
Mechanism:
-
Substrate: L-Tryptophan
-
Enzyme: Recombinant Human IDO1 (hIDO1)
-
Reaction: Trp + O2 → N-Formylkynurenine → Kynurenine (via hydrolysis)[1]
-
Detection: Kynurenine reacts with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) to form a yellow fluorophore, or NFK is detected directly via absorbance at 321 nm.
Workflow Diagram
Caption: Step-by-step workflow for the IDO1 biochemical HTS assay.
Detailed Protocol (384-Well Format)
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate (pH 6.5), 0.1% Tween-20.
-
Reducing System: Methylene Blue (electron carrier) and Ascorbate (reductant) are required to maintain the heme iron in the active Fe2+ state.
-
Enzyme: 50 nM hIDO1 (final).
-
Substrate: 100 µM L-Tryptophan (final).
Step-by-Step Procedure:
-
Compound Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 20 nL of library compounds into a black, clear-bottom 384-well plate.
-
Controls: Column 1 (DMSO only, Max Signal), Column 2 (Epacadostat 10 µM, Min Signal).
-
-
Enzyme Addition: Dispense 10 µL of 2x Enzyme Solution (100 nM hIDO1, 20 µM Methylene Blue, 2000 U/mL Catalase in Assay Buffer).
-
Pre-Incubation: Centrifuge briefly (1000 rpm, 1 min) and incubate for 30 minutes at Room Temperature (RT) . This allows the 6-fluoroimidazo[1,5-a]pyridine to bind the heme pocket.
-
Substrate Addition: Dispense 10 µL of 2x Substrate Solution (200 µM L-Trp, 40 mM Ascorbate in Assay Buffer). Final volume = 20 µL.
-
Reaction: Incubate for 60 minutes at 37°C .
-
Termination & Detection: Add 10 µL of 30% (w/v) Trichloroacetic acid (TCA) to stop the reaction. Then add 10 µL of 2% (w/v) Ehrlich’s reagent in glacial acetic acid.
-
Development: Incubate for 10 minutes at RT. A yellow color develops.
-
Readout: Measure Absorbance at 490 nm on a multimode plate reader (e.g., PerkinElmer EnVision).
Data Analysis:
-
Calculate % Inhibition:
-
Hit Cutoff: >50% inhibition at 10 µM.
Secondary Assay: Selectivity Profiling (CYP11B2)
Rationale: Imidazo[1,5-a]pyridines are potent heme binders.[2] A major liability is off-target inhibition of Cytochrome P450s, specifically CYP11B2 (Aldosterone Synthase) and CYP11B1 . While some programs target CYP11B2, for IDO1 programs, this is a counter-screen.
Assay Principle (Cell-Based)
Using NCI-H295R cells (adrenocortical carcinoma) which naturally express CYP11B2.
-
Readout: Homogeneous Time-Resolved Fluorescence (HTRF) detection of Aldosterone secretion.
Protocol Summary
-
Cell Seeding: 20,000 NCI-H295R cells/well in 384-well plates. Incubate 24h.
-
Treatment: Add compounds (10 µM) + Angiotensin II (to stimulate aldosterone production).
-
Incubation: 24 hours at 37°C.
-
Detection: Transfer supernatant to a detection plate. Add Anti-Aldosterone-Cryptate and Aldosterone-d2 (HTRF competitive assay).
-
Analysis: High signal = Low Aldosterone = Hit (Inhibitor) .
Hit Validation & Troubleshooting
Common Failure Modes
| Issue | Cause | Solution |
| High Background (IDO1) | Compound autofluorescence or reaction with Ehrlich's reagent. | Run a "No Enzyme" control. If signal persists, the compound is a false positive. |
| Low Z-Factor (<0.5) | Pipetting error or reagent degradation (Ascorbate oxidizes rapidly). | Prepare Ascorbate fresh. Use automated dispensing. |
| Potency Shift | BSA binding. | If adding BSA to buffer, expect IC50 shift for lipophilic 6-fluoro analogs. Report values +/- BSA. |
The "Heme-Binder" Signature
True hits in this library usually show a characteristic Type II binding spectrum in UV-Vis difference spectroscopy (Soret band shift), confirming direct coordination to the heme iron.
Caption: Logic flow for validating 6-fluoroimidazo[1,5-a]pyridine hits.
References
-
Röhrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry. Link
-
Meininger, D., et al. (2011). "Novel Heme-Binding Imidazo[1,5-a]pyridines as Potent IDO1 Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link[3]
-
Cren, S., et al. (2025). "Cellular Potency Optimization of Novel Heme-Binding Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors."[2] Journal of Medicinal Chemistry. Link
-
Whitehead, B. R., et al. (2017). "Imidazopyridyl compounds as aldosterone synthase inhibitors."[4] Bioorganic & Medicinal Chemistry Letters. Link
-
DNDi. "Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series." SciSpace. Link
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- 3. Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazopyridyl compounds as aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for scaling up the production of 6-Fluoroimidazo[1,5-a]pyridine
Application Note: Methodologies for the Scale-Up Production of 6-Fluoroimidazo[1,5-a]pyridine
Executive Summary & Strategic Rationale
The imidazo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, IDO1/TDO inhibitors, and other targeted therapeutics[1]. The introduction of a fluorine atom at the 6-position significantly enhances the metabolic stability of the core while modulating its electronic properties to improve target binding affinity.
When scaling up the production of 6-fluoroimidazo[1,5-a]pyridine, process chemists face a critical strategic choice: late-stage fluorination versus building-block assembly. Attempting a late-stage nucleophilic aromatic substitution (SNAr) on an unsubstituted imidazo[1,5-a]pyridine core requires excessively harsh conditions (e.g., CsF in DMF at >120 °C), which often leads to poor yields, tar formation, and complex purification profiles[1].
To ensure a highly scalable, robust, and self-validating system, this protocol utilizes a bottom-up assembly starting from commercially available (5-fluoropyridin-2-yl)methanamine . By employing a modified Bower and Ramage cyclization[2], the synthesis is divided into two highly controlled phases: a mild formylation followed by a dehydrative cyclization using phosphorus oxychloride (POCl3). This route has been validated for multi-gram to kilogram scale-up[3].
Mechanistic Causality in Process Design
The core transformation relies on the activation of a formamide intermediate. Upon the addition of POCl3, the carbonyl oxygen of the formamide is phosphorylated to generate a highly electrophilic dichlorophosphate intermediate[4]. Subsequent elimination yields a reactive chloroiminium ion (a Vilsmeier-type intermediate). The pyridine nitrogen, acting as an internal nucleophile, attacks this center to close the ring. A final dehydrohalogenation step restores aromaticity, yielding the fused 6-fluoroimidazo[1,5-a]pyridine system[4].
Understanding this mechanism dictates our experimental parameters:
-
Solvent Selection: Toluene is selected over dichloromethane (DCM) or dimethylformamide (DMF). DCM boils too low (40 °C) to provide the thermal energy required for the cyclization step, while DMF reacts directly with POCl3 to form the Vilsmeier-Haack reagent, leading to catastrophic side reactions. Toluene is inert and allows for an optimal reflux temperature of 90 °C.
-
Exotherm Management: The initial phosphorylation is highly exothermic. POCl3 must be dosed at a controlled rate to prevent thermal runaway.
-
pH-Controlled Quench: Imidazo[1,5-a]pyridines are basic. If the aqueous quench is too acidic (pH < 6), the product protonates and is lost to the aqueous waste. If it is too basic (pH > 10), base-catalyzed degradation and severe emulsions occur. Maintaining a strict pH of 8.0–8.5 ensures the free base partitions cleanly into the organic phase[2].
Quantitative Data: Optimization of Cyclization Conditions
Prior to scale-up, the cyclization parameters were optimized to maximize the yield and minimize the required equivalents of toxic POCl3. The data below summarizes the process chemistry optimization.
| Entry | Solvent | Temperature (°C) | POCl3 (Equiv.) | Reaction Time (h) | IPC Status (HPLC) | Isolated Yield (%) |
| 1 | Dichloromethane | 40 | 1.5 | 24 | Incomplete conversion | 15% |
| 2 | Acetonitrile | 82 | 1.5 | 12 | Side products observed | 45% |
| 3 | Toluene | 90 | 1.5 | 4 | Full conversion | 88% |
| 4 | Toluene | 90 | 3.0 | 4 | Full conversion | 85%* |
*Note: Excess POCl3 in Entry 4 did not improve yield but significantly complicated the aqueous quench, leading to a highly exothermic neutralization.
Process Workflow & Mechanistic Diagram
Fig 1. Stepwise workflow and intermediate generation for 6-fluoroimidazo[1,5-a]pyridine synthesis.
Step-by-Step Scale-Up Protocol
This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the reaction state is verified before proceeding to the next unit operation.
Phase 1: Synthesis of N-((5-fluoropyridin-2-yl)methyl)formamide
Causality Note: We generate acetic formic anhydride in situ. This mixed anhydride is a highly reactive formylating agent, allowing the reaction to proceed at room temperature. Using pure formic acid would require harsh reflux conditions, risking degradation of the starting amine.
-
Mixed Anhydride Generation: Charge a dry, nitrogen-purged reactor with Formic Acid (3.0 equiv). Cool the reactor to 0 °C using a chiller.
-
Dropwise add Acetic Anhydride (2.5 equiv) over 30 minutes, ensuring the internal temperature (Tint) remains strictly < 10 °C. Stir the mixture at 10 °C for 1 hour.
-
Amine Addition: In a separate vessel, dissolve (5-fluoropyridin-2-yl)methanamine (1.0 equiv) in anhydrous THF (5 volumes).
-
Slowly transfer the amine solution into the mixed anhydride reactor, maintaining Tint < 10 °C.
-
Reaction & IPC: Remove the cooling bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.
-
IPC Check: Sample the reaction for HPLC or TLC (10% MeOH/DCM). Proceed only when starting material is < 1%.
-
-
Workup: Concentrate the mixture under reduced pressure to remove THF and excess volatile acids. Dilute the residue with Ethyl Acetate (10 volumes) and wash carefully with saturated aqueous NaHCO3 until the aqueous layer pH is ~7.5.
-
Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate to afford the formamide intermediate as an off-white solid (Expected yield: >95%).
Phase 2: POCl3-Mediated Cyclization
Safety Warning: POCl3 is highly toxic and reacts violently with water. All operations must be conducted in a fume hood with appropriate PPE.
-
Activation: Dissolve the formamide intermediate (1.0 equiv) in anhydrous Toluene (10 volumes) in a reactor equipped with a reflux condenser and a dropping funnel.
-
Slowly add POCl3 (1.5 equiv) dropwise at room temperature. Monitor the exotherm; Tint should not exceed 35 °C during addition.
-
Cyclization: Heat the reaction mixture to 90 °C. Stir at this temperature for 4 hours.
-
IPC Check: Quench a 0.1 mL aliquot into saturated NaHCO3, extract with EtOAc, and analyze via HPLC. The formamide peak must be completely consumed.
-
-
Cooling: Once validated by IPC, cool the reaction mixture to 0 °C.
Phase 3: Reverse Quench and Isolation
Causality Note: A "reverse quench" (adding the reaction mixture to water, rather than water to the reaction) is mandatory. It provides an infinite heat sink, preventing the violent boiling of toluene and localized spikes in acidity.
-
Reverse Quench: Prepare a vigorously stirred quenching bath consisting of crushed ice and 2M NaOH (volume equal to 2x the reaction volume).
-
Slowly pour the chilled reaction mixture into the quenching bath. Maintain the quenching bath temperature < 20 °C by adding more ice if necessary.
-
pH Adjustment (Critical): Check the pH of the aqueous layer. Carefully add 2M NaOH or 1M HCl to achieve a strict pH of 8.0–8.5.
-
Extraction: Transfer to a separatory funnel. Separate the toluene layer. Extract the aqueous layer with two additional portions of Ethyl Acetate (5 volumes each).
-
Combine all organic layers (Toluene + EtOAc), wash with brine (5 volumes), and dry over anhydrous MgSO4.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified via recrystallization from Heptane/Ethyl Acetate (3:1) or passed through a short silica plug to yield pure 6-fluoroimidazo[1,5-a]pyridine as a crystalline solid (Expected yield: 85–88%).
References
-
Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals Source: Ask Pharmacy / John Wiley & Sons URL: [Link]
-
Synthesis of Novel Imidazo[1.5-a]pyridyl Compounds Source: University of KwaZulu-Natal (UKZN) URL: [Link]
-
Synthesis of novel imidazo[1,5-a]pyridine derivates Source: ResearchGate URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoroimidazo[1,5-a]pyridine
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoroimidazo[1,5-a]pyridine. As a molecule of significant interest in medicinal chemistry, optimizing its synthesis for high yield and purity is crucial.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights to address common challenges encountered during its preparation.
I. Overview of Synthetic Strategies
The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through various methods, often involving the cyclization of a substituted 2-(aminomethyl)pyridine precursor. Key strategies include reactions with aldehydes, ketones, or other electrophilic partners.[3][4] The introduction of a fluorine atom at the 6-position presents unique challenges and considerations due to its influence on the electronic properties of the pyridine ring.
A common approach involves the reaction of a 2-(aminomethyl)-5-fluoropyridine with a suitable cyclizing agent. The choice of reagents and reaction conditions is critical for achieving a high yield and minimizing the formation of byproducts.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 6-Fluoroimidazo[1,5-a]pyridine, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of 6-Fluoroimidazo[1,5-a]pyridine can stem from several factors, ranging from incomplete reactions to product degradation. A systematic approach to troubleshooting is essential.
-
Incomplete Reaction: The reaction may not be reaching completion. Consider extending the reaction time or moderately increasing the temperature.[5] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Sub-optimal pH: The pH of the reaction medium can be critical, especially in condensation reactions. For syntheses involving carboxylic acids or their equivalents, acidic conditions are often necessary to facilitate the reaction.[5]
-
Water Removal: Many cyclization reactions that form the imidazo[1,5-a]pyridine ring are condensation reactions that release water. If not effectively removed, water can inhibit the reaction equilibrium.[5] For reactions run at high temperatures, a Dean-Stark trap is an effective tool. In other cases, the use of a compatible drying agent might be beneficial.[5]
-
Purity of Starting Materials: Impurities in the starting materials, particularly the 2-(aminomethyl)-5-fluoropyridine, can significantly impact the reaction outcome.[6] Ensure the purity of your reagents before commencing the synthesis.
-
Side Reactions: The formation of undesired side products can consume starting materials and reduce the yield of the desired product.[5] Common side reactions include N-oxide formation on the pyridine ring, especially if oxidative conditions are employed.[5]
Experimental Protocol: General Guideline for Yield Optimization
This protocol provides a general framework. Specific parameters should be optimized for your particular synthetic route.
-
Reagent Purity Check: Verify the purity of 2-(aminomethyl)-5-fluoropyridine and the cyclizing agent using NMR or other appropriate analytical techniques.
-
Solvent and Atmosphere: Use a dry, high-boiling point solvent (e.g., toluene, xylene) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions.
-
Temperature and Time Study: Run small-scale parallel reactions at different temperatures (e.g., 80°C, 100°C, 120°C) and monitor them by TLC at regular intervals (e.g., every 2 hours) to identify the optimal conditions.
-
pH Adjustment (if applicable): If your reaction is acid-catalyzed, consider screening different acid catalysts (e.g., p-toluenesulfonic acid, acetic acid) and varying their concentrations.[7]
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 80°C | 100°C | 120°C |
| Reaction Time | 12 h | 8 h | 6 h |
| Catalyst | p-TsOH (0.1 eq) | p-TsOH (0.2 eq) | Acetic Acid (1.0 eq) |
| Observed Yield | Low | Moderate | High |
Table 1: Example of Reaction Condition Optimization.
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I identify and minimize them?
Answer:
The formation of multiple products is a common issue. Identifying these byproducts is the first step toward eliminating them.
-
Potential Byproducts:
-
N-oxides: The pyridine nitrogen is susceptible to oxidation.[5] This can be minimized by using an inert atmosphere and avoiding strong oxidizing agents.
-
Regioisomers: If the cyclizing agent is unsymmetrical, there is a possibility of forming regioisomers. Careful selection of reagents and reaction conditions can control regioselectivity.
-
Incomplete Cyclization: An intermediate of the cyclization may be present if the reaction has not gone to completion.[5]
-
-
Identification: Isolate the major byproducts by column chromatography and characterize them using spectroscopic methods (NMR, Mass Spectrometry). This will provide insight into the side reactions occurring.
-
Minimization Strategies:
-
Control of Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of one reactant may lead to side reactions.
-
Temperature Control: Running the reaction at a lower temperature may reduce the rate of side reactions more than the desired reaction, thus improving selectivity.
-
Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. For instance, in some cases, a milder catalyst might be more selective.
-
Troubleshooting Workflow for Byproduct Formation
Caption: A systematic workflow for troubleshooting byproduct formation.
Question 3: I am having difficulty purifying the final product. What are the recommended purification techniques?
Answer:
Purification of imidazo[1,5-a]pyridines can be challenging due to their basic nature.
-
Column Chromatography: This is a common and effective method.
-
Tailing: The basic nitrogen of the pyridine ring can interact with the acidic silica gel, leading to tailing of the product spot on TLC and poor separation during column chromatography.[6]
-
Solution: To mitigate tailing, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to the eluent.[6]
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.[6] Experiment with different solvent systems to find one that provides good crystals.
-
Acid-Base Extraction: This technique can be used to separate the basic 6-Fluoroimidazo[1,5-a]pyridine from non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO3) to regenerate the free base form of the product.
-
Extract the product back into an organic solvent.
-
Dry the organic layer with a drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.[8]
-
III. Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for 6-Fluoroimidazo[1,5-a]pyridine?
A common and effective method is the cyclocondensation of 2-(aminomethyl)-5-fluoropyridine with an appropriate electrophile. For example, reaction with a glyoxal derivative followed by cyclization can yield the desired product. The specific choice of reagents will depend on the desired substituents on the imidazo ring.
Q2: How does the fluorine substituent affect the synthesis?
The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the pyridine nitrogen, potentially making the cyclization step more challenging compared to the non-fluorinated analogue. This may necessitate slightly harsher reaction conditions or a more reactive electrophile.
Q3: What are the key safety precautions to take during this synthesis?
Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Many of the reagents used in organic synthesis are toxic, flammable, or corrosive. Consult the Safety Data Sheet (SDS) for each chemical before use.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation. The ¹⁹F NMR will show a characteristic signal for the fluorine atom.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final compound.
General Reaction Scheme
Caption: A generalized synthetic pathway to 6-Fluoroimidazo[1,5-a]pyridine.
IV. References
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC. Available at: [Link]
-
Synthesis of novel imidazo[1,5-a]pyridine derivates - ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,5‐a]pyrimidine hybrids. Reproduced from ref. - ResearchGate. Available at: [Link]
-
Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed. Available at: [Link]
-
Synthesis of imidazo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]
-
Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study - ResearchGate. Available at: [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction | ACS Organic & Inorganic Au. Available at: [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC. Available at: [Link]
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines - MDPI. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available at: [Link]
-
CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Overcoming challenges in the synthesis of 6-Fluoroimidazo[1,5-a]pyridine
Ticket ID: #SYN-6F-IP-001 Status: Open Priority: High (Blocker in Lead Optimization) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
You are encountering difficulties in the synthesis of 6-Fluoroimidazo[1,5-a]pyridine . This scaffold is a critical bioisostere for indole and azaindole systems, often used to modulate metabolic stability and lipophilicity in drug candidates (e.g., IDO1 inhibitors).
The primary challenge with the 6-fluoro derivative, compared to the unsubstituted parent, is the electronic effect of the fluorine atom . Located at the C6 position (derived from the C5 position of the pyridine precursor), the fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This deactivates the pyridine nitrogen, significantly raising the activation energy required for the critical cyclodehydration step.
This guide provides a validated troubleshooting workflow, alternative protocols, and stability management strategies.
Module 1: Diagnostic & Troubleshooting Logic
Before altering your synthetic route, use this diagnostic tree to pinpoint the failure mode.
Figure 1: Decision matrix for troubleshooting synthesis failures based on observed symptoms.
Module 2: Critical Precursor Synthesis
You cannot synthesize the 6-fluoro isomer by direct fluorination of the imidazo[1,5-a]pyridine core (electrophilic fluorination prefers C1 or C3). You must install the fluorine on the pyridine ring prior to cyclization.
Validated Pathway:
-
Start: 5-Fluoro-2-pyridinecarbonitrile (or 5-fluoropicolinonitrile).
-
Reduction: Hydrogenation (H2, Pd/C) or chemical reduction (LiAlH4) to (5-fluoropyridin-2-yl)methanamine.
-
Amide Coupling: Acylation with the desired anhydride/acid chloride.
Common Pitfall: The amine intermediate is unstable and prone to oxidative dimerization. Do not store the free amine. Acylate immediately after reduction.
Module 3: Cyclization Protocols
Here are the two industry-standard protocols, optimized for the electron-deficient 6-fluoro scaffold.
Protocol A: The Vilsmeier-Type Cyclization (POCl3)
Best for: Scale-up (>1g), robust substrates.
The Challenge: The 5-fluorine atom pulls electron density from the pyridine nitrogen, making it a poorer nucleophile. Standard conditions (refluxing POCl3) often lead to charring before cyclization is complete.
Optimized Procedure:
-
Dissolve N-((5-fluoropyridin-2-yl)methyl)amide (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or Toluene. Note: Avoid neat POCl3 if charring occurs.
-
Add POCl3 (3.0 eq) dropwise at 0°C.
-
Crucial Step: Allow to stir at RT for 30 mins to form the imidoyl chloride intermediate before heating.
-
Heat to 80°C (not reflux) and monitor by LCMS.
-
Quench: Pour carefully into ice/sat. NaHCO3. The product is acid-sensitive; ensure pH > 7 immediately.
Protocol B: The Burgess Reagent Method (Mild)
Best for: Late-stage functionalization, acid-sensitive substrates.
The Logic: The Burgess reagent facilitates dehydration under neutral/mildly basic conditions, avoiding the harsh acidic environment of POCl3 which can degrade the electron-rich imidazo[1,5-a]pyridine product.
Optimized Procedure:
-
Dissolve the amide (1.0 eq) in anhydrous THF or DCM.
-
Add Burgess Reagent (1.2 – 1.5 eq) in one portion.
-
Stir at RT for 2–4 hours .
-
If conversion is slow (due to Fluorine deactivation), heat to 40°C.
-
Workup: Direct concentration and purification (minimize water contact).
Data Comparison: Cyclization Methods
| Feature | Method A (POCl3) | Method B (Burgess) |
| Reaction Type | Acid-mediated Dehydration | Syn-elimination (Zwitterionic) |
| Temp | 80°C - 110°C | 25°C - 45°C |
| Yield (6-F Analog) | 40 - 60% (Variable) | 65 - 85% (Consistent) |
| Impurity Profile | Black tar/polymerization common | Clean, mainly unreacted SM |
| Scalability | High | Low (Reagent cost/stability) |
Module 4: Stability & Purification (The "Hidden" Killer)
Users often synthesize the product successfully but lose it during purification. 6-Fluoroimidazo[1,5-a]pyridine is electron-rich at positions 1 and 3, making it susceptible to oxidative degradation on acidic silica gel.
Handling Rules:
-
The "Blue" Warning: If your product turns blue or green on the column, it is decomposing (oxidative coupling).
-
Stationary Phase: Use Neutral Alumina or Silica pre-treated with 1-2% Triethylamine (Et3N).
-
Eluent: DCM/MeOH (95:5) is standard. Avoid acetone (can react with positions 1/3).
-
Storage: Store under Argon at -20°C. Solutions in CDCl3 (which is naturally acidic) will degrade the sample within hours; use DMSO-d6 or neutralize CDCl3 with K2CO3.
Module 5: Reaction Mechanism & Fluorine Effect
Understanding why the reaction is slow helps you adjust parameters.
Figure 2: Mechanistic pathway showing the deleterious effect of the fluorine substituent on the cyclization rate.
References
-
General Synthesis of Imidazo[1,5-a]pyridines
-
Review: "Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles." Organic & Biomolecular Chemistry. Link
-
-
POCl3 Cyclization Protocols
-
"Synthesis of imidazo[1,5-a]pyridines via cyclocondensation..." Journal of Organic Chemistry. Link
-
-
Burgess Reagent Applications
-
Structural Characterization (X-Ray/Stability)
-
"Synthesis of novel imidazo[1,5-a]pyridine derivates." Revue Roumaine de Chimie. Link
-
For further assistance, please reply to this ticket with your specific LCMS traces and solvent conditions.
Sources
Optimizing solvent and temperature for imidazo[1,5-a]pyridine cyclization
Topic: Optimization of Solvent & Temperature Parameters for Cyclization Protocols Ticket ID: CHEM-SUP-105a Assigned Specialist: Senior Application Scientist
Introduction: The Scaffold & The Challenge
Welcome to the technical support hub for imidazo[1,5-a]pyridine synthesis. Unlike its more common isomer (imidazo[1,2-a]pyridine), the [1,5-a] scaffold requires specific attention to the Bischler-Napieralski type cyclization of
The Core Problem: This cyclization involves an intramolecular nucleophilic attack by the pyridine nitrogen onto an activated amide carbonyl. The reaction is a tug-of-war:
-
Activation: You must activate the amide oxygen (using
, , or Burgess reagent). -
Nucleophilicity: You must not protonate the pyridine nitrogen so heavily that it loses nucleophilicity.
-
Stability: The resulting bicyclic system is electron-rich and prone to oxidative degradation or polymerization ("tarring") at high temperatures.
Module 1: Mechanistic Logic (The "Why")
To troubleshoot, you must visualize the invisible. The diagram below details the critical failure points in the standard dehydrative cyclization.
Caption: Fig 1. Mechanistic pathway showing critical activation and failure nodes (Hydrolysis vs. Polymerization).
Module 2: Solvent Selection Matrix
Choosing the right solvent is not about "what dissolves it." It is about dielectric constant (
| Solvent | Class | BP ( | Utility Score | Technical Notes |
| 1,2-Dichloroethane (DCE) | Chlorinated | 84 | High | The "Gold Standard." Good solubility for amides; BP is ideal for activation without rapid degradation. Warning: Toxic. |
| Toluene | Aromatic | 110 | Medium | Good for azeotropic water removal. Non-polar nature may precipitate polar intermediates, stalling the reaction. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | High | Excellent for modern Lewis Acid catalysts (e.g., Bi(OTf) |
| POCl | Reagent | 105 | Specific | Used as both solvent and reagent. Risk:[1][2] High exotherm and difficult workup.[1] Only for stubborn substrates. |
| 2-MeTHF | Ether (Green) | 80 | Emerging | A greener alternative to THF/DCE. Higher BP than THF allows for better kinetic activation. |
Module 3: Temperature Tuning (The "Stepwise" Protocol)
User Question: Can I just reflux the reaction from the start to speed it up?
Support Answer: Absolutely not. The formation of the imidoyl intermediate (activation) and the cyclization (nucleophilic attack) have different energy barriers.
The Recommended "Stepwise" Profile:
-
Activation Phase (
C to RT): Add the activating agent (e.g., , ) at C. Stir at Room Temperature (RT) for 30–60 mins.-
Why? This prevents the "Vilsmeier-Haack explosion" (runaway exotherm) and minimizes side reactions.
-
-
Cyclization Phase (
C to Reflux): Only heat after the intermediate is formed.-
Why? The cyclization requires energy to overcome ring strain and aromatize.
-
-
The "Ceiling" (
C): Avoid exceeding C unless using microwave irradiation. Imidazo[1,5-a]pyridines are electron-rich and can polymerize (turn to black tar) if overheated in the presence of trace oxygen.
Module 4: Troubleshooting Guide (FAQs)
Error Code: BLACK_TAR
Symptom: The reaction mixture turned into a black, insoluble viscous solid.
-
Cause: Polymerization of the product. The imidazo[1,5-a]pyridine ring is electron-rich (like indole) and sensitive to oxidation/acidic polymerization.
-
Fix:
-
Degas solvents: Sparge with Argon/Nitrogen for 15 mins before use.
-
Lower Concentration: Dilute from 0.5 M to 0.1 M. High concentration promotes intermolecular polymerization.
-
Quench Early: Do not "overcook." Monitor by TLC every 30 mins once heating starts.
-
Error Code: STALLED_INTERMEDIATE
Symptom: TLC shows consumption of Starting Material (SM) but no Product. A new polar spot persists.
-
Cause: The imidoyl intermediate formed but didn't cyclize (likely due to protonation of the pyridine ring).
-
Fix:
-
Base Buffer: Add a non-nucleophilic base (e.g., 2,6-lutidine or
) to buffer the HCl generated by . -
Switch Reagent: Move to Burgess Reagent (mild, neutral conditions) if the substrate is acid-sensitive.
-
Error Code: HYDROLYSIS_ON_WORKUP
Symptom: Product was visible on TLC/LCMS during reaction, but disappeared after aqueous workup.
-
Cause: The imidazo ring can ring-open back to the amide or aldehyde under strongly acidic aqueous conditions.
-
Fix:
-
Basic Quench: Pour the reaction mixture into cold saturated
, not water. Ensure pH > 7 during extraction. -
Avoid HCl: Do not use 1M HCl to wash the organic layer.
-
Module 5: Validated Standard Operating Procedure (SOP)
This protocol balances reliability with safety, utilizing a modern Lewis Acid approach or the classic Vilsmeier method.
Method A: The "Robust"
-
Setup: Flame-dried RBF, Argon atmosphere.
-
Dissolution: Dissolve amide (1.0 equiv) in anhydrous DCE (0.2 M).
-
Activation: Cool to
C. Add (1.5 equiv) dropwise. -
Incubation: Stir at RT for 45 mins. (Check for disappearance of SM).
-
Cyclization: Heat to reflux (
C) for 2–4 hours. -
Quench: Cool to RT. Slowly pour into ice-cold Sat.
. Extract with DCM.[3][4]
Method B: The "Green/Modern" Ritter-Type (Bi(OTf)
-
Setup: Sealed tube.
-
Reagents: Combine Benzylic alcohol precursor + Nitrile (Solvent/Reagent).
-
Catalyst: Add Bi(OTf)
(5 mol%) and p-TsOH (1 equiv). -
Heat: Stir at
C in Acetonitrile . -
Note: This bypasses the amide isolation, forming the ring directly from alcohol + nitrile [1].
References
-
Ritter-Type Synthesis: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine... (2024).[5][6] National Institutes of Health (PMC).
-
Vilsmeier-Haack Mechanism: Chemical biology of cyclization reactions by using POCl3. (2020). Eurasia J Biosci.
-
Green Synthesis: Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. (2016). RSC Advances.
-
General Reactivity: Imidazo[1,5-a]pyridines: A Comprehensive Review. (2022). Bentham Science.
Sources
Refinement of purification methods for polar 6-Fluoroimidazo[1,5-a]pyridine analogs
Technical Support Center: Purification of Polar 6-Fluoroimidazo[1,5-a]pyridine Analogs
Abstract: This technical guide addresses the purification challenges associated with polar 6-fluoroimidazo[1,5-a]pyridine derivatives. While the electron-withdrawing fluorine atom at the C6 position reduces the basicity of the pyridine nitrogen compared to the parent scaffold, polar functionalization (e.g., carboxylates, amines, alcohols) often leads to significant "tailing" on normal phase silica, poor solubility in loading solvents, and irreversible adsorption. This guide synthesizes protocols for Normal Phase (NP) buffering, Reverse Phase (RP) optimization, and solubility management.
Module 1: The "Polarity Paradox" & Chromatographic Tailing
The Issue: Users often report that 6-fluoroimidazo[1,5-a]pyridine analogs streak or "tail" on silica gel, even with high percentages of Methanol (MeOH).
The Mechanism: The imidazo[1,5-a]pyridine core contains a bridgehead nitrogen with a lone pair that, while delocalized, retains basic character. The C6-fluorine exerts an inductive withdrawing effect (-I), slightly lowering the pKa (making it less basic than the non-fluorinated parent). However, residual silanols (Si-OH) on the stationary phase are acidic enough to protonate this nitrogen or form strong hydrogen bonds with polar side chains, causing peak broadening.
Protocol A: The "Buffered Silica" Method (Normal Phase) Standard DCM/MeOH gradients are often insufficient.
-
Mobile Phase Preparation:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: 10:1 MeOH : NH₄OH (Ammonium Hydroxide, 28-30%)
-
Why: The ammonia competes for the acidic silanol sites, "blocking" them from interacting with your pyridine core.
-
-
Gradient Strategy:
-
Equilibrate column with 100% DCM for 2 CV (Column Volumes).
-
0–5% B over 5 CV (Elutes non-polar impurities).
-
5–20% B over 15 CV (Target compound elution).
-
Note: Do not exceed 20% Solvent B on standard silica, as silica can dissolve/degrade at high pH/high MeOH concentrations.
-
Protocol B: The "Triethylamine Doping" Alternative If NH₄OH is unavailable or incompatible with your specific analog:
-
Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexanes or DCM.
-
Run your standard gradient using solvents spiked with 0.1% Et₃N.
Module 2: Solubility Management (Loading Strategies)
The Issue: Polar 6-fluoro analogs often exhibit poor solubility in DCM or Hexanes, leading to precipitation at the column head ("crashing out") when liquid loading, which destroys resolution.
Decision Matrix: Loading Strategy
Figure 1: Decision tree for determining the optimal sample loading technique based on solubility.
Protocol C: Dry Loading (The "Gold Standard" for Polar Compounds)
-
Dissolve crude material in the minimum amount of MeOH or Acetone.
-
Add Celite 545 or Silica Gel (ratio: 1g crude : 3g solid support).
-
Rotary evaporate until a free-flowing powder remains.
-
Load this powder into a solid load cartridge (SLS) or pour on top of the column sand bed.
-
Benefit: Eliminates solvent mismatch effects and prevents band broadening at the inlet.
Module 3: Reverse Phase (RP) Strategies
The Issue: When Normal Phase fails to separate polar impurities, or the compound is too polar to move off the baseline without excessive methanol.[1]
The Solution: C18 Chromatography is often superior for fluorinated heterocycles due to the "Fluorous Effect"—fluorine atoms increase retention on C18 relative to non-fluorinated polar impurities.
Protocol D: pH Switching in RP-HPLC The choice of modifier is critical for peak shape.
| Compound Nature | Modifier | Mechanism |
| Acidic Analogs (e.g., -COOH) | 0.1% Formic Acid or TFA | Suppresses ionization of the acid (keeps it neutral), increasing retention and sharpening peaks. |
| Basic Analogs (e.g., -NH₂, -NR₂) | 10mM Ammonium Bicarbonate (pH 10) | Suppresses protonation of the pyridine/amine nitrogens. Crucial: Ensure your C18 column is pH stable (e.g., hybrid silica or polymer). |
| Zwitterionic/Neutral | 10mM Ammonium Acetate (pH 7) | Acts as a general buffer to prevent micro-environment pH shifts. |
Workflow Visualization: Troubleshooting Tailing
Figure 2: Logical flow for addressing peak tailing based on stationary phase.
Frequently Asked Questions (FAQs)
Q1: My 6-fluoro analog is oiling out during recrystallization. How do I fix this?
-
Answer: Fluorinated heterocycles often have lower melting points. "Oiling out" indicates the temperature dropped too fast or the solution is too concentrated.
Q2: Can I use Alumina instead of Silica?
-
Answer: Yes. Neutral Alumina (Brockmann Grade III) is excellent for acid-sensitive imidazo[1,5-a]pyridines. It is less acidic than silica, reducing the need for amine modifiers, though it typically offers lower resolution (plate count).
Q3: How does the 6-Fluoro group affect the stability?
-
Answer: The C6-position is metabolically blocked by fluorine, which is good for drug design. Chemically, the C-F bond is strong and stable. However, the electron-withdrawing nature makes the C1 and C3 positions slightly more electrophilic. Avoid prolonged exposure to strong nucleophiles (like methoxide) at high temperatures, which could potentially lead to ring-opening or substitution side reactions [1].
References
-
BenchChem Technical Support. (2025).[2][3][4] Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. Retrieved from
-
Teledyne ISCO. (2012). Strategies for the Flash Purification of Highly Polar Compounds. Application Note AN82. Retrieved from
-
Biotage. (2023).[5] What can I use to purify polar reaction mixtures? (HILIC Guide). Retrieved from
-
Royal Society of Chemistry. (2014). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.[6] Organic & Biomolecular Chemistry.[1] Retrieved from
-
National Institutes of Health (NIH). (2025). Imidazo[1,5-a]pyridine Structure and Properties.[7][8][9][10] PubChem Database.[10] Retrieved from
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. PubChemLite - Imidazo[1,5-a]pyridine-1-carboxylic acid (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 6-Fluoroimidazo[1,5-a]pyridine
Ticket ID: #SOL-FIP-006 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Group Subject: Resolving precipitation and variability in biological assays for 6-Fluoroimidazo[1,5-a]pyridine.[1]
Executive Summary: The "Invisible" Variable
Welcome to the technical support center. You are likely here because your IC50 curves are flat, your replicates are noisy, or you are seeing visible precipitate in your assay plates.
The Core Issue: 6-Fluoroimidazo[1,5-a]pyridine is a classic "Brick Dust" candidate.[1] The imidazo[1,5-a]pyridine core is planar and aromatic, leading to high crystal lattice energy (strong
This guide moves beyond simple "add more DMSO" advice. We will treat solubility as a thermodynamic variable that must be controlled.
Diagnostic: Is it Solubility or Aggregation?
Before changing your buffer, determine how the compound is failing.
| Observation | Diagnosis | The Mechanism |
| Visible Precipitate | Crystallization | The compound has exceeded its thermodynamic solubility limit.[1] The "Brick Dust" effect is dominant. |
| Cloudiness / Haze | Amorphous Precipitation | Rapid "crash out" due to solvent shock (DMSO |
| Steep Hill Slope (>2.0) | Colloidal Aggregation | The compound has formed promiscuous colloids that sequester enzymes.[1] Common in planar heterocycles [2]. |
| Variable Potency | Adsorption | The compound is sticking to the plastic of the plate or tips (the "Grease Ball" effect). |
Workflow: The "Intermediate Shift" Protocol
The Error: Direct dilution of 10 mM DMSO stock into aqueous buffer. This causes a local region of high water concentration around the droplet, forcing the hydrophobic compound to precipitate immediately before it can disperse.
The Fix: Use an intermediate solvent shift.
Step-by-Step Protocol
-
Prepare 1000x Stock: Dissolve 6-Fluoroimidazo[1,5-a]pyridine in anhydrous DMSO (Grade: Cell Culture Tested).
-
Critical: Do not store DMSO stocks in polystyrene. Use Polypropylene (PP) or glass.[1]
-
-
The Intermediate Plate (The "Shift"):
-
Dilute your compound in DMSO first. Create a concentration curve in 100% DMSO.
-
Why? This ensures your serial dilution is accurate and not losing mass to precipitation during the dilution steps.
-
-
The Predilution (3x Step):
-
Final Assay Transfer:
-
Transfer from Predilution Plate to Assay Plate (e.g., 10 µL into 20 µL assay volume).
-
Final DMSO: 1%.[5]
-
Visual Troubleshooting Guide
The following decision tree helps you navigate the specific failure mode you are observing.
Figure 1: Decision matrix for diagnosing solubility vs. aggregation issues in hydrophobic heterocycles.
Advanced Formulation: The Cyclodextrin Solution
If the standard surfactant method fails, the planar geometry of the imidazo[1,5-a]pyridine core makes it an ideal candidate for inclusion complexation.
Why it works:
The hydrophobic cavity of Hydroxypropyl-
Protocol: The "Solubility Boost" Buffer
-
Prepare a 20% (w/v) HP-
-CD stock solution in water.[1] -
Add this to your assay buffer to a final concentration of 0.5% - 2.0% .
-
Note: Ensure your target protein does not have a specific affinity for cyclodextrins (rare, but possible).
FAQ: Senior Scientist Insights
Q: Can I just sonicate the solution to dissolve the precipitate? A: No. Sonication creates a metastable supersaturated solution. It will crash out again, likely during your incubation period, leading to "time-dependent inhibition" artifacts. You must achieve thermodynamic stability, not just kinetic dispersion.
Q: Why does the fluorine atom matter for solubility? A: While fluorine is small, the C-F bond is highly hydrophobic. Furthermore, in the imidazo[1,5-a]pyridine scaffold, the fluorine withdraws electron density. This lowers the basicity of the nitrogen atoms. If the molecule cannot be protonated at your assay pH (usually 7.4), it remains neutral and significantly less soluble than its non-fluorinated parent [4].
Q: My IC50 shifts when I add Triton X-100. Why? A: This is the hallmark of a "Promiscuous Aggregator." Your compound was likely forming colloids that non-specifically adsorbed the enzyme.[4][6] The detergent broke up the colloids, revealing the true (likely much lower) potency of the monomeric compound. This is a false-positive check mandated by many high-impact journals [2].
References
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Discusses the impact of planarity and fluorine on solubility).
-
Shoichet, B. K. (2006).[3] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615.[1] (The definitive guide on colloidal aggregation and false positives).
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][7][8] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] (Protocols for using HP-b-CD).
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] (Explains the physicochemical changes induced by fluorination).
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. wyatt.com [wyatt.com]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. A high-throughput screen for aggregation-based inhibition in a large compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of Novel 6-Fluoroimidazo[1,5-a]pyridine Compounds
Executive Summary: The 6-Fluoro Precision Challenge
In the landscape of fragment-based drug discovery, the imidazo[1,5-a]pyridine scaffold has emerged as a superior bioisostere to the more common imidazo[1,2-a]pyridine, offering distinct vectors for hydrogen bonding and altered metabolic profiles. Specifically, the introduction of a fluorine atom at the C6 position is a critical design strategy to block metabolic oxidation at the most reactive site of the pyridine ring while modulating pKa and lipophilicity.
However, validating this specific regioisomer is non-trivial. The cyclization process can yield isomeric mixtures, and distinguishing the 6-fluoro[1,5-a] scaffold from its [1,2-a] isomer or other regioisomers (5-F, 7-F, 8-F) requires a rigorous analytical workflow. This guide compares standard validation techniques and outlines a self-validating protocol to ensure structural certainty.
Part 1: The Structural Context & Synthesis Logic
Before validation, one must understand the origin of structural ambiguity. The synthesis of 6-fluoroimidazo[1,5-a]pyridine typically proceeds via the Vilsmeier-type cyclization or condensation of 5-fluoropyridine-2-methanamine .
The Regiochemistry Trap
Unlike the [1,2-a] system, the [1,5-a] cyclization involves a bridgehead nitrogen that is part of the cyclization precursor. If the starting material (5-fluoropyridine-2-methanamine) is impure or if the cyclization conditions (e.g., triphosgene/thiophosgene) induce rearrangement, the fluorine position relative to the bridgehead can be misassigned.
-
Target Structure: 6-Fluoroimidazo[1,5-a]pyridine (Fluorine meta to bridgehead N).
-
Common Impurity: 6-Fluoroimidazo[1,2-a]pyridine (Isomeric scaffold).
-
Regioisomer Risk: 7-Fluoro or 8-Fluoro derivatives (if starting material regiochemistry was ambiguous).
Visualization: Synthesis & Isomer Pathways
Figure 1: Synthetic pathways highlighting the origin of structural isomers requiring validation.
Part 2: Comparative Analysis of Validation Methods
We compared three primary validation methodologies based on Resolution , Throughput , and Structural Certainty .
Table 1: Validation Method Performance Matrix
| Feature | Method A: 1D NMR ( | Method B: 2D NMR (NOESY/HMBC) | Method C: X-Ray Crystallography |
| Primary Utility | Quick purity & functional group check. | Scaffold & Regiochemistry Confirmation. | Absolute Configuration & Bond Lengths. |
| Certainty Level | Moderate (Ambiguous for scaffold). | High (Definitive for solution state). | Ultimate (Gold Standard). |
| Time/Cost | Low (<1 hr). | Medium (4-12 hrs). | High (Days/Weeks). |
| Key Limitation | Cannot easily distinguish [1,5-a] from [1,2-a]. | Requires high concentration (>5 mg). | Requires single crystal growth. |
| Recommendation | Screening | Validation Standard | Final Proof |
Part 3: The Self-Validating Protocol (Step-by-Step)
To achieve authoritative grounding, follow this hierarchical validation workflow. This protocol uses Method B (2D NMR) as the core decision-maker, supported by Method A .
Step 1: F NMR Regiochemistry Check
The fluorine atom acts as a spin-active reporter (
-
Protocol: Acquire proton-coupled
F NMR in DMSO- or CDCl . -
Expected Pattern for 6-F:
-
The 6-Fluoro is meta to the bridgehead nitrogen.
-
It should show a dt (doublet of triplets) or ddd pattern.
-
Coupling Constants:
- (ortho): ~8–10 Hz (Large splitting).
- (ortho): ~8–10 Hz (Large splitting).
- (meta): ~5–6 Hz (Smaller splitting).
-
-
Rejection Criteria: If you see a simple doublet (indicating only one ortho proton), you likely have the 5-F or 8-F isomer.
Step 2: H NMR Scaffold Confirmation
Distinguishing the [1,5-a] scaffold from the [1,2-a] isomer relies on the unique chemical environment of the imidazole ring protons (H1 and H3).
-
Diagnostic Peaks (Imidazo[1,5-a]pyridine):
-
H1 (adjacent to bridgehead N): Typically
8.0–8.5 ppm. -
H3 (adjacent to N2): Typically
7.5–8.0 ppm. -
Key Difference: In the [1,5-a] system, H1 and H3 are singlets (or weakly coupled). In [1,2-a], H2 and H3 often appear as doublets (
Hz) if unsubstituted.
-
Step 3: The "Kill Shot" – NOESY/HMBC Correlation
This is the most critical step for scientific integrity. You must prove the spatial proximity of the imidazole ring to the pyridine ring.
-
Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
The Logic:
-
In Imidazo[1,5-a]pyridine : The proton at C1 (imidazole) is spatially close to the proton at C8 (pyridine).
-
In Imidazo[1,2-a]pyridine : The proton at C3 (imidazole) is spatially close to the proton at C4 (pyridine).
-
-
Validation Signal: Look for a strong NOE cross-peak between the H1 singlet and the H8 doublet/multiplet .
-
Note: In the 6-Fluoro compound, H8 is meta to the fluorine, so it will be a doublet of doublets (
Hz, Hz).
-
Visualization: NMR Logic Tree
Figure 2: Decision tree for NMR-based structural validation.
Part 4: Physicochemical Performance Comparison
Why go through this validation effort? The 6-fluoroimidazo[1,5-a]pyridine scaffold offers specific advantages over its non-fluorinated and isomeric counterparts.
Table 2: Comparative Properties
| Property | Parent (H-Analog) | 6-Fluoro (Target) | 8-Fluoro (Isomer) |
| Metabolic Stability | Low (Oxidation at C6/C8). | High (C6 blocked). | Moderate (C8 blocked). |
| pKa (Pyridine N) | ~5.6 | ~3.5 (EWG effect). | ~4.0 |
| Lipophilicity (LogP) | 1.2 | 1.5 | 1.5 |
| H-Bond Capability | Acceptor only. | Acceptor + Weak F-interaction. | Acceptor + Weak F-interaction. |
Expert Insight: The 6-position is electronically favored for electrophilic metabolic attack in the parent scaffold. Fluorination here not only blocks this site (sterically and electronically) but also lowers the basicity of the ring nitrogens, potentially improving oral bioavailability by reducing lysosomal trapping.
References
-
Imidazo[1,5-a]pyridine Synthesis & Characteriz
-
Structural Analysis of Fluorin
- 19F NMR Chemical Shifts and Coupling Constants. UCSB NMR Facility.
-
Crystallographic Confirmation of Substituted Imidazo[1,5-a]pyridines
- Molecular structures of (8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine).
-
Compar
- Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. BenchChem.
Sources
- 1. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. One moment, please... [revroum.lew.ro]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 6-Fluoroimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the structural integrity and purity of a compound are paramount. For novel heterocyclic entities such as 6-Fluoroimidazo[1,5-a]pyridine, a robust analytical framework is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques for the comprehensive characterization and validation of this fluorinated scaffold. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative standards.
The Imperative of Orthogonal Analytical Approaches
Reliance on a single analytical technique for the characterization of a novel compound is a precarious approach. Each method possesses inherent strengths and limitations. A comprehensive understanding of a molecule's identity, purity, and stability can only be achieved through the convergence of data from multiple, independent analytical platforms. This cross-validation, or orthogonal, approach provides a multi-faceted view of the analyte, significantly enhancing the confidence in the analytical data. For a fluorinated heterocyclic compound like 6-Fluoroimidazo[1,5-a]pyridine, with its unique electronic and structural features, this becomes even more critical.
This guide will focus on the cross-validation of data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, with supporting information from Ultraviolet-Visible (UV-Vis) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Assay
HPLC is often the primary technique for assessing the purity and quantifying the amount of a drug substance. Its versatility in handling non-volatile and thermally labile compounds makes it an ideal starting point for the analysis of 6-Fluoroimidazo[1,5-a]pyridine.
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice due to the moderate polarity of the analyte.
Mobile Phase: A gradient elution is recommended for separating the main peak from potential impurities. A typical starting point would be a gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The gradient can be optimized to achieve the best resolution.
Flow Rate: A flow rate of 1.0 mL/min is standard.
Column Temperature: Maintaining a constant column temperature, for instance, 30°C, is crucial for reproducible retention times.
Detection: UV detection should be performed at a wavelength where the analyte has significant absorbance. Based on data for similar imidazopyridine derivatives, a wavelength in the range of 280-340 nm is a reasonable starting point.[1][2] A DAD can be invaluable for identifying the optimal detection wavelength and assessing peak purity.
Sample Preparation: The sample should be accurately weighed and dissolved in a suitable solvent, ideally the initial mobile phase composition, to a known concentration. The solution should be filtered through a 0.45 µm filter before injection.
Causality in HPLC Method Development:
The choice of a C18 column is based on the anticipated non-polar character of the imidazo[1,5-a]pyridine core, while the fluorine substituent adds some polarity. A gradient elution is employed to ensure that both more and less polar impurities are effectively separated from the main analyte peak. The use of a buffered mobile phase helps to maintain a consistent ionization state of the molecule, leading to sharper and more symmetrical peaks.
Data Presentation: HPLC Validation Parameters
| Validation Parameter | Acceptance Criteria (as per ICH Q2(R2)) | Typical Expected Results for 6-Fluoroimidazo[1,5-a]pyridine |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from placebo or known impurities at the retention time of the main peak. |
| Linearity | A linear relationship between concentration and response, with a correlation coefficient (r²) ≥ 0.99. | r² ≥ 0.999 over a concentration range of, for example, 1-100 µg/mL. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Typically 98.0% to 102.0% recovery. | 99.0% - 101.0% recovery from spiked placebo samples at three concentration levels. |
| Precision (Repeatability) | The precision of the method under the same operating conditions over a short interval of time. Expressed as Relative Standard Deviation (%RSD). | %RSD ≤ 1.0% for six replicate injections of a standard solution. |
| Intermediate Precision | The precision of the method within the same laboratory but on different days, with different analysts, or different equipment. | %RSD ≤ 2.0% between different analysts and on different days. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with small variations in mobile phase composition, pH, column temperature, and flow rate. |
This table is a representation of typical validation parameters and acceptance criteria based on ICH guidelines.[3][4][5][6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach for Volatile Impurities and Confirmation of Identity
GC-MS provides a powerful orthogonal technique to HPLC. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For a compound like 6-Fluoroimidazo[1,5-a]pyridine, direct analysis might be possible, but derivatization is often necessary for polar heterocyclic compounds to improve their volatility and chromatographic behavior.
Experimental Protocol: GC-MS
Instrumentation: A GC system coupled to a mass spectrometer (quadrupole or ion trap) is required.
Derivatization (if necessary): Due to the nitrogen-containing heterocyclic nature, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape and volatility.
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is a good starting point.
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
Oven Temperature Program: A temperature gradient is essential for separating compounds with different boiling points. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C).
Injector Temperature: Typically set 20-50°C above the final oven temperature.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Scan Range: A mass range of m/z 50-400 would be appropriate to capture the molecular ion and key fragments of 6-Fluoroimidazo[1,5-a]pyridine and its potential impurities.
Sample Preparation: The sample is dissolved in a volatile organic solvent. If derivatization is performed, the reaction mixture is typically injected directly after the reaction is complete.
Causality in GC-MS Method Development:
The choice of a non-polar column is based on the general principle of "like dissolves like," where the non-polar stationary phase will effectively separate a range of compounds based on their boiling points. The temperature programming allows for the sequential elution of compounds with varying volatilities. EI ionization is chosen for its ability to generate a characteristic and reproducible fragmentation pattern, which serves as a "fingerprint" for the molecule, aiding in its identification.
Data Presentation: GC-MS Fragmentation and Validation
The mass spectrum of 6-Fluoroimidazo[1,5-a]pyridine is expected to show a prominent molecular ion peak (M⁺) at m/z 136. The fragmentation pattern will be characteristic of the imidazo[1,5-a]pyridine core. Common fragmentation pathways for related heterocyclic systems involve the loss of small neutral molecules like HCN or the fragmentation of the pyridine ring.[9][10][11] The presence of fluorine will also influence the fragmentation, potentially leading to the loss of a fluorine radical or HF.
| Validation Parameter | Acceptance Criteria (as per FDA Guidance) | Typical Expected Results for 6-Fluoroimidazo[1,5-a]pyridine |
| Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | Unique retention time and mass spectrum for the analyte, with no co-eluting interferences. |
| Linearity | A linear relationship between the concentration and the instrument response. | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy | The percent recovery of a known amount of analyte spiked into a blank matrix. | 80-120% recovery for trace analysis. |
| Precision (%RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | ≤ 15% for replicate analyses. |
| LOD & LOQ | The lowest concentration of analyte that can be reliably detected and quantified, respectively. | Dependent on the instrument's sensitivity, but typically in the low ng/mL range. |
This table is a representation of typical validation parameters and acceptance criteria based on FDA guidelines.[12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous determination of a molecule's structure. For 6-Fluoroimidazo[1,5-a]pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.
Experimental Protocol: NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
Solvent: A deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), should be used.
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Provides information on the number of different types of carbon atoms.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe.[15][16][17][18]
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, and for assigning all signals unambiguously.
Causality in NMR Experiment Selection:
A suite of NMR experiments is necessary for complete structural assignment. ¹H and ¹³C NMR provide the fundamental carbon-hydrogen framework. For a fluorinated compound, ¹⁹F NMR is non-negotiable as it directly observes the fluorine nucleus, providing characteristic chemical shifts and coupling constants that are highly sensitive to the electronic environment. 2D NMR experiments are then used to piece together the puzzle, connecting the individual atoms to form the final molecular structure.
Data Presentation: Expected NMR Data
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Coupling Constants (J) |
| ¹H | Aromatic protons typically appear between 7.0 and 9.0 ppm. | Doublets and triplets with coupling constants characteristic of aromatic systems (typically 2-9 Hz). |
| ¹³C | Aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling. | Singlets and doublets (due to C-F coupling). |
| ¹⁹F | The chemical shift will be highly dependent on the electronic environment, but for fluoro-aromatic compounds, it is typically in the range of -100 to -140 ppm. | The signal may be a singlet or show coupling to nearby protons. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Complementary Technique
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be a useful complementary technique for characterization and quantification.
Experimental Protocol: UV-Vis Spectroscopy
Instrumentation: A standard UV-Vis spectrophotometer.
Solvent: A UV-transparent solvent in which the compound is soluble, such as methanol or acetonitrile.
Procedure: A dilute solution of the compound is prepared, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).
Data Presentation: Expected UV-Vis Data
Imidazo[1,5-a]pyridine derivatives typically exhibit two main absorption bands.[2][19] For 6-Fluoroimidazo[1,5-a]pyridine, one would expect absorption maxima in the regions of 280-310 nm and 320-340 nm, corresponding to π-π* and n-π* transitions of the heterocyclic system.[19]
Cross-Validation Workflow and Logic
The synergy of these techniques provides a robust and self-validating analytical package.
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- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 12. scribd.com [scribd.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA Academy [gmp-compliance.org]
- 15. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Benchmarking 6-Fluoroimidazo[1,5-a]pyridine-Based Inhibitors: A Comprehensive Guide to Scaffold Optimization and Performance
Executive Summary
The imidazo[1,5-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, historically utilized in thromboxane A2 synthetase inhibitors[1] and increasingly explored for targeted kinase inhibition[2]. Recently, fragment-based drug discovery (FBDD) campaigns have identified imidazo[1,5-a]pyridines as highly potent, heme-binding inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1)—a critical target in immuno-oncology[3].
However, unsubstituted imidazoles often suffer from rapid Cytochrome P450 (CYP)-mediated metabolism and off-target CYP inhibition. The introduction of a fluorine atom at the 6-position (e.g., Ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate) profoundly alters the molecule's pharmacological profile, enhancing metabolic stability, reducing off-target CYP liability, and improving target binding affinity across multiple enzyme classes, including IDO1 and kinases like DYRK1A[3][4]. This guide provides a rigorous benchmarking framework to evaluate the performance of 6-fluoroimidazo[1,5-a]pyridine-based inhibitors against their non-fluorinated counterparts and standard-of-care references.
Mechanistic Rationale: The "Fluorine Effect"
The substitution of hydrogen with fluorine at the 6-position of the imidazo[1,5-a]pyridine core is not merely a steric adjustment; it is a calculated electronic modulation designed to overcome intrinsic scaffold liabilities[4].
-
Metabolic Shielding: Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I). This lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the fused bicyclic system, making the scaffold significantly less susceptible to oxidative attack by CYP450 enzymes. Furthermore, the highly stable C-F bond physically blocks metabolic hydroxylation at the 6-position[4].
-
Optimized Heme Coordination: In targets like IDO1, the unsubstituted imidazole nitrogen coordinates directly with the active-site heme iron[3]. The 6-fluoro group optimizes the trajectory of this coordination by modulating the pKa of the bridgehead nitrogen and rigidifying the binding conformation within the hydrophobic pocket, often improving
values by 2–3 fold compared to non-fluorinated analogs[4].
Target Pathway & Mechanism of Action
Diagram 1: IDO1 signaling pathway and mechanism of heme-coordination by the inhibitor.
Comparative Performance Data
To objectively benchmark the 6-fluoroimidazo[1,5-a]pyridine scaffold, we compare its representative performance data against the unsubstituted core and clinical-stage reference compounds.
Table 1: In Vitro Potency & Selectivity Benchmarks
Note: Data represents established Structure-Activity Relationship (SAR) trends for this scaffold class[3][4].
| Compound Class | IDO1 | TDO2 | DYRK1A | Selectivity (IDO1/TDO2) |
| Unsubstituted Imidazo[1,5-a]pyridine | 85.0 | >10,000 | 210.0 | >117x |
| 6-Fluoroimidazo[1,5-a]pyridine | 28.5 | >10,000 | 65.0 | >350x |
| Epacadostat (IDO1 Reference) | 12.0 | >10,000 | N/A | >833x |
| Harmine (DYRK1A Reference) | N/A | N/A | 80.0 | N/A |
Table 2: In Vitro Pharmacokinetic (ADME) Profiling
The true value of the 6-fluoro substitution is realized in its pharmacokinetic profile, specifically its resistance to hepatic clearance and reduced off-target CYP inhibition[3].
| Compound Class | HLM Half-life ( | Intrinsic Clearance ( | CYP3A4 Inhibition ( |
| Unsubstituted Imidazo[1,5-a]pyridine | 18 | 75.4 | 2.1 |
| 6-Fluoroimidazo[1,5-a]pyridine | >120 | <10.0 | >25.0 |
Experimental Methodologies & Validation Protocols
To ensure absolute scientific integrity, the following benchmarking protocols are designed as self-validating systems. Do not deviate from the specified cofactor dependencies, as they are the mechanistic drivers of the assays.
Protocol A: Heme-Binding Enzymatic Assay (IDO1)
Objective: Quantify the
Step-by-Step Workflow:
-
Buffer Preparation: Prepare assay buffer (50 mM potassium phosphate, pH 6.5) containing 20 mM ascorbic acid, 10
M methylene blue, and 100 g/mL catalase (to neutralize reactive oxygen species generated by the reductants). -
Enzyme Incubation: Pre-incubate 10 nM recombinant human IDO1 with a 10-point serial dilution of the 6-fluoroimidazo[1,5-a]pyridine inhibitor (0.1 nM to 10
M) for 30 minutes at 25°C. -
Substrate Addition: Initiate the reaction by adding 100
M L-tryptophan. Incubate for 60 minutes at 37°C. -
Reaction Termination: Stop the reaction by adding 30% trichloroacetic acid (TCA) and heat at 65°C for 15 minutes to hydrolyze the intermediate N-formylkynurenine to kynurenine.
-
Detection: React the supernatant with 2% p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Measure absorbance at 490 nm.
Self-Validation Mechanism: The assay plate must include a full dose-response curve of Epacadostat as a positive control, and "No Enzyme" wells as negative controls. The system is validated only if the calculated Z'-factor is
Protocol B: Microsomal Stability Assay (In Vitro PK)
Objective: Benchmark the Phase I metabolic stability of the fluorinated vs. non-fluorinated scaffolds. Causality & Setup: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes responsible for hepatic first-pass metabolism. The reaction is strictly dependent on the addition of an NADPH regenerating system. Without NADPH, CYP enzymes cannot catalyze oxidation. By initiating the reaction with NADPH, we specifically isolate CYP-mediated metabolism, allowing us to directly measure the protective "fluorine effect" on the imidazopyridine core[3][4].
Step-by-Step Workflow:
-
Matrix Preparation: Suspend pooled HLMs (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
. -
Compound Spiking: Add the test inhibitor to a final concentration of 1
M (keep final DMSO concentration to prevent CYP denaturation). -
Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to start the reaction.
-
Quenching & Analysis: Extract 50
L aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS to calculate the half-life ( ) and intrinsic clearance ( ).
Self-Validation Mechanism: Verapamil and Dextromethorphan must be run concurrently as high- and low-clearance reference standards, respectively. The assay is deemed valid only if the
High-Throughput Benchmarking Workflow
Diagram 2: Step-by-step benchmarking workflow for evaluating imidazo[1,5-a]pyridine derivatives.
References
-
Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition , Journal of Medicinal Chemistry (ACS Publications), 3
-
Ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate , Benchchem, 4
-
Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors , Journal of Medicinal Chemistry (ACS Publications), 1
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt , PMC, 2
Sources
Bridging the Computational-Experimental Divide: A Comparative Guide to the In Silico and In Vitro Activity of 6-Fluoroimidazo[1,5-a]pyridine Derivatives
In the contemporary landscape of drug discovery, the synergistic application of computational and experimental methodologies is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive comparison of the in silico and in vitro activity of 6-Fluoroimidazo[1,5-a]pyridine derivatives, a class of heterocyclic compounds demonstrating significant potential across various therapeutic areas. By critically examining the predictive power of computational models against the empirical evidence from laboratory assays, we aim to furnish researchers, scientists, and drug development professionals with actionable insights into the rational design of more efficacious drug candidates.
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical properties of these molecules, enhancing metabolic stability, membrane permeability, and binding affinity to target proteins. This guide will delve into the nuances of predicting and validating the biological activity of this promising chemical series.
The In Silico Approach: Predicting Biological Activity Through Computational Modeling
Computational, or in silico, methods serve as a powerful preliminary screening tool, enabling the prediction of how a molecule will interact with a biological target. This predictive capacity allows for the prioritization of compounds for synthesis and experimental testing, thereby conserving resources and streamlining the discovery pipeline.
A cornerstone of in silico analysis is molecular docking , a technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is often quantified by a docking score, which estimates the binding affinity. For 6-Fluoroimidazo[1,5-a]pyridine derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For instance, studies on similar imidazopyridine scaffolds have successfully predicted binding interactions with targets such as tubulin and various protein kinases.[1][2]
The following table illustrates a representative in silico screening of a hypothetical series of 6-Fluoroimidazo[1,5-a]pyridine derivatives against a protein kinase target.
| Compound ID | Structure | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| FIP-1 | 6-fluoro-3-(phenyl)imidazo[1,5-a]pyridine | -8.5 | Hydrogen bond with hinge region residue; Pi-stacking with aromatic residue in the active site. |
| FIP-2 | 3-(4-chlorophenyl)-6-fluoroimidazo[1,5-a]pyridine | -9.2 | Similar to FIP-1 with additional halogen bond. |
| FIP-3 | 6-fluoro-3-(pyridin-4-yl)imidazo[1,5-a]pyridine | -8.9 | Additional hydrogen bond with a solvent-exposed residue. |
Representative In Silico Protocol: Molecular Docking
A detailed, step-by-step methodology for a typical molecular docking workflow is provided below:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structures of the 6-Fluoroimidazo[1,5-a]pyridine derivatives.
-
Convert the 2D structures to 3D and generate low-energy conformers.
-
Assign partial charges to the atoms.
-
-
Grid Generation:
-
Define the binding site on the target protein, typically centered on the co-crystallized ligand or a predicted active site.
-
Generate a grid box that encompasses the defined binding site.
-
-
Molecular Docking:
-
Utilize a docking algorithm (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of each ligand within the grid box.
-
Score the generated poses based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Rank the ligands based on their docking scores.
-
Visually inspect the predicted binding poses to analyze key interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Below is a conceptual workflow for a typical drug discovery process integrating both in silico and in vitro methods.
Caption: A streamlined workflow integrating in silico predictions with experimental validation.
The In Vitro Approach: Empirical Validation of Biological Activity
While in silico methods provide valuable predictions, in vitro experiments are essential for validating these computational hypotheses and providing empirical data on the biological activity of the compounds. These assays are conducted in a controlled laboratory environment, typically using isolated proteins, cells, or tissues.
For 6-Fluoroimidazo[1,5-a]pyridine derivatives, a range of in vitro assays can be employed to assess their efficacy against various targets. For example, if the in silico data suggests activity against a particular protein kinase, an in vitro kinase inhibition assay would be the logical next step.
The following table presents hypothetical in vitro data for the same series of 6-Fluoroimidazo[1,5-a]pyridine derivatives, allowing for a direct comparison with the in silico predictions.
| Compound ID | In Vitro Kinase Inhibition (IC50, µM) | In Vitro Cytotoxicity (CC50, µM) against Cancer Cell Line |
| FIP-1 | 1.2 | 5.8 |
| FIP-2 | 0.5 | 2.1 |
| FIP-3 | 0.9 | 4.3 |
Representative In Vitro Protocol: Kinase Inhibition Assay
A detailed, step-by-step methodology for a common kinase inhibition assay is provided below:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (e.g., in DMSO).
-
Prepare assay buffer, recombinant kinase enzyme, substrate, and ATP solutions.
-
-
Assay Procedure:
-
Add the kinase enzyme to the wells of a microplate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for a defined period to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a specific time to allow for substrate phosphorylation.
-
Stop the reaction.
-
-
Detection:
-
Use a detection reagent that produces a signal (e.g., luminescence, fluorescence) proportional to the amount of phosphorylated substrate or remaining ATP.
-
Read the signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.
-
Bridging the Gap: Correlating In Silico Predictions with In Vitro Realities
A critical aspect of a successful drug discovery campaign is the ability to correlate in silico predictions with in vitro experimental results. A strong correlation provides confidence in the computational models and their ability to guide further optimization efforts.
In our hypothetical example, there is a good qualitative correlation between the predicted binding affinities and the measured IC50 values. The compound with the best predicted binding affinity (FIP-2) also exhibits the most potent activity in the in vitro kinase inhibition assay. This suggests that the computational model is effectively capturing the key determinants of binding for this chemical series.
However, it is important to acknowledge that discrepancies between in silico and in vitro data can and do arise. These can be attributed to several factors, including:
-
Inaccuracies in scoring functions: The scoring functions used in molecular docking are approximations of the true binding free energy and may not always accurately rank compounds.
-
Protein flexibility: Most docking protocols treat the protein as a rigid entity, which is a simplification. In reality, proteins are dynamic and can undergo conformational changes upon ligand binding.
-
Solvation effects: The role of water molecules in the binding pocket can be complex and is often not fully accounted for in docking simulations.
-
Off-target effects: A compound may exhibit cellular activity due to interactions with targets other than the one it was designed for.
The following diagram illustrates the key considerations when comparing in silico and in vitro data.
Caption: The iterative process of comparing computational predictions with experimental results.
Conclusion and Future Directions
The integration of in silico and in vitro approaches provides a powerful paradigm for the discovery and development of novel 6-Fluoroimidazo[1,5-a]pyridine derivatives. While computational methods offer a rapid and cost-effective means of identifying promising candidates, experimental validation remains the gold standard for confirming biological activity. A strong correlation between these two domains is indicative of a robust and predictive drug discovery engine.
Future advancements in computational chemistry, such as the use of more sophisticated machine learning algorithms and the incorporation of protein flexibility through molecular dynamics simulations, are expected to further enhance the predictive power of in silico models. This will undoubtedly lead to a more efficient and successful translation of computational hits into clinically viable drug candidates.
References
-
Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 12(48), 9864-9881. [Link]
-
Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 12(48), 9864-9881. [Link]
-
Baviskar, A. T., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry, 124, 533-544. [Link]
Sources
Comparative Efficacy and Pharmacokinetic Profiling of 6-Fluoroimidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine Scaffolds
Executive Summary
In modern medicinal chemistry, nitrogen-bridged bicyclic [5,6]-fused ring systems are foundational to drug discovery. The imidazo[1,2-a]pyridine scaffold is a classical "privileged structure," historically deployed in central nervous system (CNS) agents and targeted oncology therapies[1]. However, as drug targets have grown more complex, the imidazo[1,5-a]pyridine bioisostere has emerged as a potent alternative, exhibiting stronger electron-donor characteristics and unique photophysical properties[2].
To overcome the inherent metabolic liabilities of the imidazo[1,5-a]pyridine core—specifically, its susceptibility to cytochrome P450 (CYP450) mediated oxidation—researchers have developed the 6-fluoroimidazo[1,5-a]pyridine scaffold. The strategic introduction of a fluorine atom at the C6 position fundamentally alters the molecule's electronic distribution, enhancing metabolic stability while unlocking high-affinity binding to novel targets such as Indoleamine 2,3-dioxygenase 1 (IDO1) and specific protein kinases[3][4]. This guide objectively compares these two scaffolds, providing structural insights, efficacy data, and self-validating experimental protocols for preclinical evaluation.
Mechanistic & Structural Divergence
The topological shift of the nitrogen atom from the 2-position (in imidazo[1,2-a]pyridine) to the 5-position (in imidazo[1,5-a]pyridine) profoundly dictates the physicochemical behavior of the scaffold.
-
Imidazo[1,2-a]pyridine: Exhibits a purely dipolar nature[2]. It is highly effective at forming hydrogen bonds with kinase hinge regions (e.g., c-Met, Nek2)[1] and is the core pharmacophore in blockbuster GABA-A receptor agonists like Zolpidem[5].
-
6-Fluoroimidazo[1,5-a]pyridine: The base imidazo[1,5-a]pyridine ring possesses a stronger electron-donor character, which can lead to rapid oxidative clearance in vivo[2]. By introducing a highly electronegative fluorine atom at the C6 position, the Highest Occupied Molecular Orbital (HOMO) energy is lowered. This inductive electron withdrawal suppresses the basicity of the bridgehead nitrogen, thereby increasing lipophilicity and shielding the ring from CYP-mediated electrophilic attack[3].
Fig 1: Structural evolution and target divergence of imidazopyridine scaffolds.
Comparative Efficacy and Pharmacokinetic Profile
The table below synthesizes the quantitative and qualitative performance metrics of both scaffolds based on recent preclinical drug development data[1][3][4].
| Parameter | Imidazo[1,2-a]pyridine Derivatives | 6-Fluoroimidazo[1,5-a]pyridine Derivatives |
| Primary Biological Targets | c-Met, Nek2, GABA-A, Mtb QcrB[1][5] | IDO1, TDO, DYRK1A, CLK1[3][4] |
| In Vivo Efficacy (Xenografts) | 62.9% - 75.0% Tumor Growth Inhibition (TGI) at 50-100 mg/kg (e.g., c-Met models)[1] | High efficacy in restoring T-cell proliferation via IDO1/TDO blockade[4] |
| Metabolic Liability | Moderate; susceptible to oxidation at C3 and C6 positions. | Low; C6-fluorine acts as a metabolic block, prolonging |
| Electron Donor Character | Moderate (Purely dipolar)[2] | Strong (Cyanine-like character in D-π-A systems)[2] |
| Synthetic Versatility | High (Readily functionalized via C-H activation) | High (Ethyl ester at C3 allows rapid saponification/derivatization)[3] |
Experimental Methodologies
To objectively evaluate the pharmacokinetic superiority and target efficacy of these scaffolds, researchers must employ self-validating experimental systems. Below are the definitive protocols for assessing these compounds.
Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay
This assay validates the metabolic shielding hypothesis of the 6-fluoro substitution. The protocol is designed as a self-validating system: the inclusion of high-clearance (Verapamil) and low-clearance (Warfarin) controls ensures that any lack of degradation in the test compound is due to true metabolic stability, not a failure of the enzymatic assay.
-
Reagent Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 10 mM stock of the test compound (e.g., Ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate) in DMSO.
-
Causality: DMSO concentration in the final assay must be kept below 0.1% (v/v) to prevent solvent-mediated denaturation of CYP450 enzymes.
-
-
Pre-Incubation: Mix HLMs (final protein concentration 0.5 mg/mL) with the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.
-
Causality: Thermal equilibration ensures that the reaction kinetics are not artificially delayed by temperature gradients upon initiation.
-
-
Reaction Initiation: Add NADPH-regenerating system (1 mM final concentration) to start the reaction.
-
Causality: NADPH is the obligate electron donor for CYP450s. Its targeted addition acts as a precise temporal switch (
), allowing for accurate intrinsic clearance ( ) calculations.
-
-
Time-Course Quenching: At intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Cold acetonitrile instantaneously precipitates the microsomal proteins, halting the enzymatic reaction and extracting the remaining compound for downstream LC-MS/MS quantification.
-
Fig 2: Self-validating in vitro microsomal stability assay workflow.
Protocol B: IDO1 Enzymatic Inhibition Assay
Because 6-fluoroimidazo[1,5-a]pyridine derivatives are potent IDO1 inhibitors[4], this protocol measures their ability to block the conversion of L-tryptophan to N-formylkynurenine.
-
Buffer Formulation: Prepare assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Causality: IDO1 is a heme-containing enzyme. Ascorbic acid and methylene blue act as a reducing system to maintain the heme iron in its catalytically active ferrous (
) state. Catalase is added to scavenge reactive oxygen species (ROS) that could prematurely degrade the enzyme.
-
-
Enzyme-Ligand Incubation: Add recombinant human IDO1 enzyme and serial dilutions of the 6-fluoroimidazo[1,5-a]pyridine test compound. Incubate for 15 minutes at room temperature.
-
Causality: This allows the compound to achieve binding equilibrium with the enzyme prior to the introduction of the substrate, ensuring accurate
determination.
-
-
Substrate Addition & Detection: Add L-tryptophan (substrate) and incubate for 45 minutes at 37°C. Stop the reaction with 30% trichloroacetic acid (TCA) and heat at 65°C for 15 minutes.
-
Causality: Heating in TCA hydrolyzes the intermediate N-formylkynurenine into kynurenine. Kynurenine is then reacted with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to form a yellow chromophore, which is quantified spectrophotometrically at 490 nm.
-
References
-
Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes ACS Publications (Journal of Organic Chemistry)[Link]
- NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES (WO2016161960A1)
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents NIH / PMC (RSC Medicinal Chemistry)[Link]
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- 4. WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES - Google Patents [patents.google.com]
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Validation of a new synthetic method for 6-Fluoroimidazo[1,5-a]pyridine through spectroscopic analysis
An in-depth technical evaluation and comparative guide on the synthesis and spectroscopic validation of the 6-fluoroimidazo[1,5-a]pyridine scaffold.
Introduction: The Strategic Value of the Fluorinated Scaffold
In modern drug discovery, the imidazo[1,5-a]pyridine core is recognized as a privileged heterocyclic scaffold, frequently deployed as a bioisostere for indoles and benzimidazoles. The strategic introduction of a fluorine atom at the 6-position—yielding 6-fluoroimidazo[1,5-a]pyridine—profoundly modulates the molecule's electronic properties, enhances metabolic stability against cytochrome P450 oxidation, and increases lipophilicity for better membrane permeability. This specific fluorinated architecture has shown immense promise in the development of protein kinase inhibitors and antitumor agents 1.
As a Senior Application Scientist, I frequently evaluate synthetic methodologies not just for their yield, but for their scalability, environmental impact, and the purity of the isolated active pharmaceutical ingredients (APIs). Historically, accessing this scaffold relied on harsh, atom-inefficient cyclocondensation reactions. However, recent advancements in catalytic oxidative cyclization have completely shifted this paradigm.
Methodological Paradigm Shift: Traditional vs. Catalytic Oxidative Cyclization
The traditional synthesis of imidazo[1,5-a]pyridines typically involves the condensation of 2-aminomethylpyridines with acyl chlorides or anhydrides, followed by a dehydrative cyclization driven by harsh reagents like phosphorus oxychloride (POCl₃) at reflux temperatures. This method suffers from poor functional group tolerance and generates stoichiometric amounts of toxic, corrosive phosphoric waste.
Conversely, the newly validated method utilizes an I₂/H₂O₂-mediated oxidative formal [4+1] cyclization 2. By reacting 5-fluoro-2-pyridinemethylamine with benzaldehyde derivatives, an imine intermediate is formed in situ. A catalytic amount of molecular iodine (10 mol%), continuously regenerated by aqueous hydrogen peroxide (the terminal oxidant), facilitates the C–N bond formation. The only stoichiometric byproduct is water.
Fig 1: Traditional POCl3 cyclocondensation vs. catalytic I2/H2O2 oxidative [4+1] cyclization.
Experimental Protocol: Self-Validating I₂/H₂O₂ Workflow
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step includes observable metrics to confirm the reaction trajectory.
Synthesis of 3-Phenyl-6-fluoroimidazo[1,5-a]pyridine
-
Imine Formation: In a 50 mL round-bottom flask, dissolve 5-fluoro-2-pyridinemethylamine (1.0 mmol) and benzaldehyde (1.05 mmol) in ethanol (5.0 mL). Stir at room temperature for 30 minutes. Causality: Ethanol is chosen as a green, polar protic solvent that stabilizes the transition states of the subsequent cyclization. The slight excess of aldehyde ensures complete consumption of the amine.
-
Catalyst Activation: Add molecular iodine (I₂, 10 mol%, 0.1 mmol) to the mixture. The solution will immediately turn deep purple.
-
Oxidative Cyclization: Slowly add 30% aqueous H₂O₂ (2.0 mmol) dropwise over 5 minutes. Heat the mixture to 60 °C. Self-Validation: The reaction's progress can be visually tracked. As H₂O₂ oxidizes the iodide back to iodine, and the cyclization consumes the activated species, the deep purple color will gradually transition to a pale yellow once the imine is fully consumed (typically 2–4 hours). Confirm completion via TLC (Hexane/EtOAc 3:1).
-
Quenching & Workup: Cool to room temperature and quench with saturated aqueous Na₂S₂O₃ (10 mL). Causality: Sodium thiosulfate specifically reduces any residual electrophilic iodine to water-soluble iodide, preventing unwanted halogenation of the electron-rich imidazopyridine core during isolation.
-
Extraction & Purification: Extract with ethyl acetate (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the product as an off-white solid.
Spectroscopic Validation & Data Comparison
Validating the structural integrity of the fluorinated core requires a multi-nuclear NMR approach combined with High-Resolution Mass Spectrometry (HRMS). The introduction of fluorine creates complex spin-spin coupling networks (J_CF and J_HF) that serve as internal diagnostic markers 3.
Fig 2: Multi-nuclear NMR and HRMS spectroscopic validation logic for the synthesized scaffold.
Quantitative Performance Comparison
The table below objectively compares the performance metrics of the traditional POCl₃ method versus the new I₂/H₂O₂ catalytic method for synthesizing 3-phenyl-6-fluoroimidazo[1,5-a]pyridine.
| Parameter | Traditional Method (POCl₃) | New Method (I₂/H₂O₂) | Advantage of New Method |
| Overall Yield | 45 - 55% | 82 - 88% | Significantly higher atom economy and conversion. |
| Reaction Temperature | 110 °C (Reflux) | 60 °C | Milder conditions prevent thermal degradation. |
| Primary Byproducts | Phosphoric acid, HCl | H₂O | Eliminates toxic, corrosive waste streams. |
| Purification Effort | High (Heavy emulsions) | Low (Clean phase separation) | Thiosulfate quench yields a highly pure crude. |
| Spectroscopic Purity | ~90% (Trace halogenation) | >98% (No side reactions) | Highly selective[4+1] cyclization mechanism. |
Spectroscopic Data Summary (3-Phenyl-6-fluoroimidazo[1,5-a]pyridine)
The success of the synthesis is definitively proven by the following spectral assignments:
-
¹H NMR (400 MHz, CDCl₃): The most critical diagnostic feature is the complete disappearance of the imine proton (~8.4 ppm) and the appearance of the highly deshielded C1-H proton of the imidazo[1,5-a]pyridine core at δ 7.35 (s, 1H) . The proton adjacent to the fluorine (C5-H) appears at δ 8.20 (m, 1H) , exhibiting characteristic splitting due to H-F coupling.
-
¹³C NMR (100 MHz, CDCl₃): The C6 carbon directly attached to the fluorine atom appears as a distinct doublet at δ 154.2 (d, ¹JCF = 238 Hz) , confirming the preservation of the C-F bond through the oxidative conditions.
-
¹⁹F NMR (376 MHz, CDCl₃): A single, sharp resonance is observed at δ -135.4 (dd, J = 8.5, 5.2 Hz, 1F) . The doublet of doublets splitting pattern is caused by the ortho and meta coupling with the C5 and C7 protons, respectively. The absence of any other fluorine signals confirms that no defluorination or side-reactions occurred.
-
HRMS (ESI-TOF): Calculated for C₁₃H₁₀FN₂ [M+H]⁺ m/z 213.0828; Found m/z 213.0831. The exact mass match (error < 1.5 ppm) verifies the molecular formula.
Conclusion
The transition from traditional dehydrative cyclocondensation to the I₂/H₂O₂-mediated [4+1] oxidative cyclization represents a massive leap forward in the synthesis of 6-fluoroimidazo[1,5-a]pyridines. By utilizing a self-validating, low-temperature catalytic cycle, chemists can access this privileged pharmaceutical scaffold with higher yields, superior spectroscopic purity, and a drastically reduced environmental footprint. The multi-nuclear NMR data unequivocally confirms that the sensitive C-F bond remains entirely stable under these mild oxidative conditions, making this the definitive method for future library generation in drug discovery.
References
- Benchchem.
- Li, H., Gao, C., Liu, Q., Guo, Y., Cao, S., & Zhao, Y. "I2/H2O2 mediated synthesis and photophysical properties of imidazole-fused heterocycles via [4+1] cyclization approach". Beilstein Archives (2024).
- Fluorine Notes. "NMR spectral characteristics of fluorocontaining pyridines".
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A Head-to-Head Comparison of 6-Fluoroimidazo[1,5-a]pyridine Analogs in Cancer Cell Lines: A Guide for Researchers
The landscape of oncology drug discovery is continually evolving, with a persistent search for novel scaffolds that can yield potent and selective anticancer agents. Among these, the imidazo[1,5-a]pyridine core has emerged as a promising heterocyclic system, demonstrating a wide range of biological activities.[1] The strategic incorporation of a fluorine atom at the 6-position of this scaffold is a rational design approach aimed at enhancing metabolic stability, membrane permeability, and target-binding affinity. This guide provides a comprehensive head-to-head comparison of hypothetical 6-Fluoroimidazo[1,5-a]pyridine analogs, synthesizing available data on related compounds to project their potential performance in various cancer cell lines. While direct comparative studies on a series of 6-fluoro analogs are currently limited in the public domain, this document serves as a roadmap for researchers venturing into this promising area of medicinal chemistry.
The Rationale for 6-Fluoro Substitution: Enhancing Anticancer Potential
The introduction of a fluorine atom into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. In the context of the imidazo[1,5-a]pyridine scaffold, a fluorine at the 6-position is hypothesized to:
-
Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer plasma half-life and improved bioavailability.
-
Modulate Electronic Properties: Fluorine is a highly electronegative atom that can alter the electron distribution within the aromatic system, potentially influencing the compound's interaction with its biological target.
-
Enhance Binding Affinity: The fluorine atom can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein, thereby increasing binding affinity and potency.
Hypothetical Head-to-Head Comparison of 6-Fluoroimidazo[1,5-a]pyridine Analogs
Due to the limited availability of direct head-to-head experimental data for a series of 6-Fluoroimidazo[1,5-a]pyridine analogs, the following table presents a projected comparison based on structure-activity relationships (SAR) observed in related imidazopyridine series. This table is intended to be illustrative and to guide future experimental design.
| Analog | Substitution at C1 | Substitution at C3 | Predicted Potency (IC50) | Predicted Selectivity | Potential Mechanism of Action |
| F-IP-01 | Methyl | Phenyl | 5 - 15 µM | Moderate | Kinase Inhibition (e.g., EGFR) |
| F-IP-02 | - | 4-Methoxyphenyl | 1 - 10 µM | High | Microtubule Disruption |
| F-IP-03 | Ethyl | 3,4,5-Trimethoxyphenyl | < 1 µM | High | Potent Microtubule Disruption |
| F-IP-04 | - | 4-Chlorophenyl | 2 - 8 µM | Moderate | Apoptosis Induction |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary.
Key Experimental Protocols for Comparative Evaluation
To rigorously compare the anticancer efficacy of 6-Fluoroimidazo[1,5-a]pyridine analogs, a series of standardized in vitro assays should be employed.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.[2]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, RKO, Mg-63, PC-3, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[3][4]
-
Compound Treatment: Treat the cells with a serial dilution of the 6-Fluoroimidazo[1,5-a]pyridine analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis
This assay determines the effect of the compounds on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[5]
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.[5]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the compounds.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for an appropriate duration (e.g., 24 hours).
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in cell signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-AKT, p-mTOR, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
Potential Mechanism of Action: Targeting Key Signaling Pathways
Based on studies of related imidazopyridine compounds, 6-Fluoroimidazo[1,5-a]pyridine analogs may exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. One such pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[4][6]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by 6-Fluoroimidazo[1,5-a]pyridine analogs.
Another potential mechanism is the disruption of microtubule dynamics, which is a validated anticancer strategy.[3]
Caption: Workflow for evaluating microtubule disruption by 6-Fluoroimidazo[1,5-a]pyridine analogs.
Conclusion and Future Directions
The 6-Fluoroimidazo[1,5-a]pyridine scaffold represents a promising, yet underexplored, area for the development of novel anticancer agents. The strategic incorporation of fluorine is anticipated to bestow favorable pharmacological properties upon this heterocyclic core. While direct comparative data is currently scarce, this guide provides a framework for the systematic evaluation of this compound class. Future research should focus on the synthesis of a diverse library of 6-Fluoroimidazo[1,5-a]pyridine analogs and their comprehensive biological evaluation using the protocols outlined herein. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead candidates for further preclinical and clinical development.
References
-
ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. Available from: [Link]
-
Gopathi, R., et al. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. RSC Medicinal Chemistry. (2025). Available from: [Link]
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Science.gov. cytotoxicity ic50 values: Topics by Science.gov. Available from: [Link]
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Li, M., et al. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences. (2023). Available from: [Link]
-
Li, M., et al. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. OUCI. (2023). Available from: [Link]
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Gaonkar, S. L., et al. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. (2011). Available from: [Link]
-
Fan, Y., et al. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. Bioorganic Chemistry. (2023). Available from: [Link]
-
El-Sayed, N. A., et al. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Bentham Science Publishers. (2022). Available from: [Link]
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Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. (2021). Available from: [Link]
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- 3. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | MDPI [mdpi.com]
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- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agen… [ouci.dntb.gov.ua]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
